(4-Bromo-5-methylpyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-5-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJYBFEYBMKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630692 | |
| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820224-83-7 | |
| Record name | (4-Bromo-5-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromo-5-methylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (4-Bromo-5-methylpyridin-2-yl)methanol (CAS Number: 820224-83-7), a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, alongside a detailed examination of synthetic methodologies. While specific experimental data for this compound is limited, this guide draws upon established protocols for structurally similar molecules to provide robust theoretical and practical frameworks for its synthesis and application. This guide is intended to serve as a valuable resource for researchers utilizing brominated pyridines as key building blocks in the development of novel therapeutic agents.
Introduction
This compound is a functionalized pyridine derivative that holds considerable potential as a versatile synthetic intermediate in the field of pharmaceutical and agrochemical research. The presence of a bromine atom and a hydroxymethyl group on the pyridine ring allows for a diverse range of chemical modifications. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile construction of complex molecular architectures. The hydroxymethyl group can be readily oxidized to a carboxylic acid or participate in esterification and etherification reactions, further expanding the synthetic possibilities. This guide aims to provide a detailed summary of the known properties and a likely synthetic approach for this compound.
Chemical and Physical Properties
Limited experimental data is available for the physical properties of this compound. The following table summarizes the known and predicted properties.
| Property | Value | Source |
| CAS Number | 820224-83-7 | |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Appearance | Likely a solid | Inferred from isomers |
| Melting Point | No data available | |
| Boiling Point | No data available[1] | |
| Solubility | No data available | |
| Purity | ≥97% (Commercially available) |
Synthesis
Proposed Synthetic Pathway
The synthesis of this compound would likely begin with the bromination of 5-methylpyridin-2-amine, followed by a Sandmeyer reaction to introduce the hydroxyl group. A more direct, albeit potentially lower-yielding, approach would involve the direct functionalization of a pre-brominated methylpyridine. A plausible multi-step synthesis starting from 2-amino-5-methylpyridine is outlined below.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols (Adapted from Analogous Syntheses)
The following protocols are adapted from the synthesis of structurally similar compounds and represent a likely approach for obtaining this compound.
Step 1: Bromination of 2-Amino-5-methylpyridine to yield 2-Amino-4-bromo-5-methylpyridine (Adapted from the synthesis of 2-Amino-5-bromo-4-methylpyridine[4][5])
-
Materials: 2-Amino-5-methylpyridine, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Acetonitrile, Water.
-
Procedure:
-
Dissolve 2-Amino-5-methylpyridine in DMF in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Prepare a solution of NBS in DMF and add it dropwise to the cooled solution of 2-amino-5-methylpyridine.
-
Allow the reaction to proceed at a controlled temperature (e.g., 20°C) for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then with acetonitrile.
-
Dry the solid to obtain 2-Amino-4-bromo-5-methylpyridine.
-
Step 2: Diazotization and Hydrolysis to yield this compound (Adapted from the Sandmeyer reaction of 2-Amino-4-methylpyridine[2][3])
-
Materials: 2-Amino-4-bromo-5-methylpyridine, Sulfuric acid, Sodium nitrite, Water, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 2-Amino-4-bromo-5-methylpyridine in an aqueous solution of sulfuric acid.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5°C to form the diazonium salt.
-
After the addition is complete, continue stirring for a short period at this temperature.
-
Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding alcohol.
-
Cool the mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Applications in Drug Development
While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Brominated pyridines are key intermediates in the synthesis of a wide range of pharmaceutical compounds.[2] The versatility of the bromine and hydroxymethyl groups allows for the creation of diverse libraries of compounds for high-throughput screening.
Isomers and related compounds, such as (2-Bromo-6-methylpyridin-4-yl)methanol, have been utilized as intermediates in the synthesis of antagonists for metabotropic glutamate receptor 5 (mGlu5), indicating a potential role for these scaffolds in targeting neurological disorders.[6] The general mechanism of action for such building blocks in drug discovery involves their incorporation into larger molecules that interact with specific biological targets.[6] The bromine atom can be crucial for establishing halogen bonds or can be replaced to introduce other functional groups that modulate the pharmacological profile.
Caption: Role of this compound in a drug discovery workflow.
Signaling Pathways
There is currently no specific information available in the searched literature that directly links this compound to any particular signaling pathway. Its role would be as a constituent of a larger, biologically active molecule. The nature of the final compound would determine its interaction with specific biological targets and, consequently, its effect on cellular signaling.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemists. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis and potential applications by drawing parallels with its close structural isomers. The proposed synthetic route, based on well-established chemical transformations, offers a reliable method for its preparation. The versatility of its functional groups makes it an attractive starting material for the generation of compound libraries for drug discovery programs. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential in the development of novel therapeutics.
References
Technical Guide: Physicochemical Properties and Synthetic Protocols of (4-Bromo-5-methylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromo-5-methylpyridin-2-yl)methanol is a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery as a versatile synthetic intermediate. This technical guide provides a summary of its core physicochemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows represented through diagrams. Due to the limited availability of experimental data in peer-reviewed literature, this guide incorporates predicted properties from computational models to provide a comprehensive profile for research and development purposes.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈BrNO | N/A |
| Molecular Weight | 202.05 g/mol | N/A |
| CAS Number | 1394291-59-8 | N/A |
| Appearance | White to off-white solid | Predicted[1] |
| Boiling Point | 289.0 ± 35.0 °C | Predicted[1] |
| Density | 1.567 ± 0.06 g/cm³ | Predicted[1] |
| pKa | 12.74 ± 0.10 | Predicted[1] |
| LogP | 1.64 | Predicted |
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not extensively documented, the following sections outline detailed, generalized methodologies for the synthesis and analysis of this compound based on established procedures for analogous brominated pyridine derivatives.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from a commercially available pyridine precursor. A representative synthetic route involves the bromination of a methylpyridine derivative followed by functional group manipulation to introduce the methanol moiety.
2.1.1. Step 1: Bromination of a Substituted Pyridine
This step focuses on the regioselective introduction of a bromine atom onto the pyridine ring.
-
Materials:
-
2,5-Lutidine (4-methyl-2-picoline)
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄) (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-lutidine in a suitable solvent such as concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the low temperature. The molar ratio of the pyridine substrate to NBS should be optimized, typically starting with a slight excess of NBS.
-
Allow the reaction to stir at a controlled temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude brominated pyridine.
-
Purify the crude product by flash column chromatography on silica gel.
-
2.1.2. Step 2: Introduction of the Hydroxymethyl Group
This can be achieved through various methods, including the reduction of a corresponding aldehyde or carboxylic acid derivative. A common route involves the conversion of a methyl group to a hydroxymethyl group.
-
Materials:
-
Brominated pyridine intermediate from Step 1
-
Lithium diisopropylamide (LDA)
-
Paraformaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Ethyl acetate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the brominated pyridine intermediate in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add dry paraformaldehyde powder in one portion to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Procedure:
-
Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons, and the methylene protons of the methanol group. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Procedure:
-
Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar stationary phase).
-
The gas chromatogram will indicate the purity of the sample, with a single major peak expected for the pure compound.
-
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 202/204 for the bromine isotopes) and characteristic fragmentation patterns that can be used to confirm the structure.[2][3][4]
-
Signaling Pathways
As of the date of this document, there is no publicly available scientific literature detailing the specific involvement of this compound in any signaling pathways or its specific biological targets. Its utility is primarily established as a versatile building block in the synthesis of more complex, biologically active molecules.[5] Researchers are encouraged to perform their own biological assays to determine its potential interactions with cellular signaling cascades.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for structural and purity confirmation.
References
- 1. (5-bromo-2-methylpyridin-4-yl)methanol | 1807259-37-5 [m.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GC-MS- and NMR-Based Metabolomics and Molecular Docking Reveal the Potential Alpha-Glucosidase Inhibitors from Psychotria malayana Jack Leaves [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. (2-Bromo-6-methylpyridin-4-yl)methanol|CAS 1220123-59-0 [benchchem.com]
Structural Analysis and Confirmation of (4-Bromo-5-methylpyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural analysis and confirmation of (4-Bromo-5-methylpyridin-2-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are provided to guide researchers in the characterization of this and similar molecules.
Introduction
This compound is a heterocyclic compound featuring a pyridine core, a versatile scaffold in medicinal chemistry. The presence of a bromine atom, a methyl group, and a methanol substituent offers multiple points for synthetic modification, making it a potentially valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and confirmation are critical first steps in the research and development process. This guide outlines the standard analytical techniques and expected results for the comprehensive characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.35 | s | 1H | H-6 (Pyridine ring) |
| ~7.40 | s | 1H | H-3 (Pyridine ring) |
| ~4.70 | s | 2H | -CH₂OH |
| ~3.50 | br s | 1H | -OH |
| ~2.40 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C-2 |
| ~150.0 | C-6 |
| ~138.0 | C-5 |
| ~125.0 | C-3 |
| ~120.0 | C-4 |
| ~64.0 | -CH₂OH |
| ~18.0 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Notes |
| 201/203 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |
| 183/185 | [M-H₂O]⁺ | Loss of water from the methanol group. |
| 172/174 | [M-CHO]⁺ | Loss of formaldehyde. |
| 122 | [M-Br]⁺ | Loss of the bromine atom. |
| 93 | [M-Br-CHO]⁺ | Subsequent loss of formaldehyde from the debrominated fragment. |
Table 4: Predicted Infrared (IR) Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic -CH₃ and -CH₂) |
| 1600-1550 | Strong | C=C/C=N stretching (pyridine ring) |
| 1450-1350 | Medium | C-H bending (aliphatic) |
| 1200-1000 | Strong | C-O stretch (primary alcohol) |
| ~1050 | Strong | C-Br stretch |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: 500 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Perform a Fourier transformation, phase correction, and baseline correction on the raw data. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, which is under high vacuum.[1]
-
Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][2]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Collection: Clean the ATR crystal (e.g., diamond) and collect a background spectrum.[3]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[3]
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample. The IR beam interacts with the sample via an evanescent wave.[4]
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for the structural analysis of this compound.
Caption: General experimental workflow for the synthesis and structural analysis.
Caption: Logical relationship between the compound and its analytical properties.
Conclusion
References
Spectroscopic and Synthetic Profile of (4-Bromo-5-methylpyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for the chemical compound (4-Bromo-5-methylpyridin-2-yl)methanol. Due to the limited availability of published experimental data for this specific isomer, the spectroscopic data presented herein is predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.35 | s | 1H | H-6 |
| ~7.45 | s | 1H | H-3 |
| ~4.70 | s | 2H | -CH₂OH |
| ~2.40 | s | 3H | -CH₃ |
| ~2.10 | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.5 | C-2 |
| ~151.0 | C-6 |
| ~135.0 | C-5 |
| ~125.0 | C-3 |
| ~122.0 | C-4 |
| ~64.0 | -CH₂OH |
| ~18.0 | -CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1550 | Strong | C=C/C=N stretch (pyridine ring) |
| 1450-1350 | Medium | C-H bend (aliphatic) |
| 1200-1000 | Strong | C-O stretch (primary alcohol) |
| 850-750 | Strong | C-H out-of-plane bend (aromatic) |
| 700-600 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 201/203 | ~50 / ~50 | [M]⁺ (containing ⁷⁹Br/⁸¹Br) |
| 183/185 | ~10 / ~10 | [M-H₂O]⁺ |
| 172/174 | ~100 / ~100 | [M-CHO]⁺ |
| 122 | ~40 | [M-Br]⁺ |
| 93 | ~30 | [M-Br-CHO]⁺ |
Experimental Protocols
The following sections detail a plausible synthetic route for this compound and generalized protocols for acquiring the spectroscopic data.
Synthesis of this compound
This proposed synthesis is a multi-step process starting from commercially available 2,5-lutidine.
Step 1: N-oxidation of 2,5-Lutidine
-
To a solution of 2,5-lutidine (1 equivalent) in a suitable solvent such as acetic acid, add an oxidizing agent like hydrogen peroxide (30% aqueous solution, 1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and carefully neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product, 2,5-lutidine N-oxide, with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Nitration of 2,5-Lutidine N-oxide
-
To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0°C, slowly add the 2,5-lutidine N-oxide from the previous step.
-
Allow the reaction to warm to room temperature and then heat to 90°C for several hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., ammonium hydroxide).
-
The product, 4-nitro-2,5-lutidine N-oxide, will precipitate and can be collected by filtration.
Step 3: Deoxygenation of the N-oxide
-
Dissolve the 4-nitro-2,5-lutidine N-oxide in a solvent like ethanol.
-
Add a reducing agent, such as phosphorus trichloride, dropwise at a low temperature.
-
After the addition, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction with water and neutralize with a base.
-
Extract the product, 4-nitro-2,5-lutidine, with an organic solvent.
Step 4: Reduction of the Nitro Group
-
Dissolve the 4-nitro-2,5-lutidine in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as iron powder or tin(II) chloride.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction, filter off the solids, and neutralize the filtrate.
-
Extract the product, 2,5-dimethylpyridin-4-amine, with an organic solvent.
Step 5: Sandmeyer Reaction for Bromination
-
Dissolve the 2,5-dimethylpyridin-4-amine in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0°C and add a solution of sodium nitrite in water dropwise.
-
Stir the resulting diazonium salt solution at low temperature for a short period.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Warm the reaction mixture to room temperature and then heat to facilitate the release of nitrogen gas.
-
Cool the mixture, neutralize with a base, and extract the product, 4-bromo-2,5-lutidine.
Step 6: Oxidation of the 2-Methyl Group
-
Dissolve the 4-bromo-2,5-lutidine in a suitable solvent like pyridine.
-
Add selenium dioxide and heat the mixture to reflux for several hours.
-
Cool the reaction and filter to remove selenium.
-
The resulting aldehyde can be reduced in the next step without further purification.
Step 7: Reduction of the Aldehyde to the Alcohol
-
To the crude 4-bromo-5-methylpyridine-2-carbaldehyde from the previous step, dissolved in a solvent like methanol, add a reducing agent such as sodium borohydride in portions at 0°C.
-
Stir the reaction at room temperature for a few hours.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the final product, this compound, with an organic solvent.
-
Purify the product by column chromatography on silica gel.
Spectroscopic Analysis Protocols
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire the spectra on a 500 MHz NMR spectrometer. For ¹H NMR, use a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using appropriate software. The chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Visualizations
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
The Versatile Building Block: A Technical Review of (4-Bromo-5-methylpyridin-2-yl)methanol and its Isomers in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(4-Bromo-5-methylpyridin-2-yl)methanol, a substituted pyridine derivative, is emerging as a valuable intermediate in the synthesis of novel therapeutic agents. While detailed public research on this specific isomer is limited, its structural motifs are present in a variety of biologically active compounds, highlighting its potential in drug discovery. This technical guide provides a comprehensive overview of the known applications of this compound, alongside a comparative analysis of its more extensively studied isomers. This document details available experimental protocols, quantitative data, and key synthetic pathways to inform and guide further research and development.
Core Compound Data: this compound
| Property | Value | Reference |
| CAS Number | 820224-83-7 | [1][2] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
Application in the Synthesis of Voltage-Gated Sodium Channel Modulators
A key documented application of this compound is in the synthesis of 2-(pyridin-2-yl)-1,7-diazaspiro[4.4]nonan-6-one compounds, which act as modulators of voltage-gated sodium channels. These channels are crucial in the pathophysiology of various neurological disorders, making them an important therapeutic target.
Experimental Protocol: Synthesis of 2-((tert-butyldimethylsilyloxy)methyl)-4-bromo-5-methylpyridine
This protocol describes a reaction where this compound is used as a starting material, as detailed in patent WO2013093497A1.
Objective: To protect the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether, a common step in multi-step organic synthesis to prevent unwanted side reactions.
Materials:
-
(4-bromo-5-methyl-2-pyridyl)methanol (CAS: 820224-83-7)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Water
Procedure:
-
A solution of (4-bromo-5-methyl-2-pyridyl)methanol (1.01 g, 5.01 mmol) in dichloromethane (2 mL) is added dropwise over 10 minutes to a solution of tert-butyldimethylsilyl chloride in DCM.
-
The reaction mixture is stirred for an additional 10 minutes.
-
Triethylamine (3.13 mL, 22.54 mmol) is added dropwise, and stirring is continued for 5 minutes.
-
The reaction is allowed to warm to room temperature.
-
Water is added to the reaction mixture.
-
The phases are separated using a hydrophobic frit.
This reaction is a critical step in a larger synthetic scheme aimed at producing voltage-gated sodium channel modulators. The workflow can be visualized as follows:
Comparative Analysis of Isomeric Bromomethylpyridinemethanols
While literature on this compound is sparse, its isomers are well-documented as versatile intermediates in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of the bromo, methyl, and methanol functionalities on the pyridine ring significantly influences the synthetic routes and the biological activities of the resulting compounds.
| Isomer | CAS Number | Key Applications |
| (5-Bromo-4-methylpyridin-2-yl)methanol | 1394291-59-8 | Intermediate for pharmaceutical use. |
| (5-Bromo-4-methylpyridin-3-yl)methanol | 351458-17-8 | Intermediate in the synthesis of protein kinase inhibitors. |
| (2-Bromo-6-methylpyridin-4-yl)methanol | 1220123-59-0 | Intermediate in the synthesis of metabotropic glutamate receptor 5 (mGlu5) antagonists. |
The pyridine scaffold is a privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets. The bromo-substituent serves as a convenient handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse chemical moieties to explore the chemical space and optimize biological activity.
Synthetic Pathways of Isomeric Precursors
The synthesis of bromomethylpyridine derivatives often involves multi-step sequences starting from commercially available pyridines. Below are representative synthetic pathways for related bromomethylpyridine precursors, which could potentially be adapted for the synthesis of this compound.
Synthesis of 2-Bromo-4-methylpyridine
A common route to a key precursor, 2-Bromo-4-methylpyridine, involves a Sandmeyer-type reaction starting from 2-Amino-4-methylpyridine.
Experimental Protocol: Synthesis of 2-Bromo-4-methylpyridine
Objective: To synthesize 2-Bromo-4-methylpyridine from 2-Amino-4-methylpyridine via a Sandmeyer-type reaction.
Materials:
-
2-Amino-4-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
20% aqueous Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-4-methylpyridine (1.1 mol) in 48% hydrobromic acid (1.5 L) in a suitable reaction vessel.
-
Cool the mixture to -20 °C.
-
Slowly add bromine (3.11 mol) dropwise, maintaining the temperature between -20 °C and -15 °C.
-
Stir the mixture for 3 hours at this temperature.
-
In a separate beaker, prepare an aqueous solution of sodium nitrite (2.95 mol).
-
Add the sodium nitrite solution in batches to the reaction mixture, maintaining the temperature.
-
Allow the reaction to warm to room temperature over 3 hours.
-
Cool the mixture to 0 °C and adjust the pH to 12 with 20% aqueous sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 250 mL).
-
Combine the organic phases and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Bromo-4-methylpyridine.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its documented use in the synthesis of voltage-gated sodium channel modulators provides a strong rationale for its further investigation. While direct research on this specific isomer is limited, the extensive studies on its structural isomers highlight the significant potential of the bromomethylpyridine scaffold in developing a wide range of therapeutic agents, particularly kinase inhibitors. The synthetic protocols and comparative data presented in this guide aim to facilitate future research into the applications and synthesis of this compound and its derivatives, ultimately contributing to the discovery of new and effective medicines.
References
In-Depth Technical Guide: Safety and Handling of (4-Bromo-5-methylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for (4-bromo-5-methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is based on data from structurally similar brominated pyridine derivatives. Researchers should handle this compound with the utmost care, assuming it possesses similar hazardous properties to its analogues.
Hazard Identification and Classification
This compound is anticipated to be classified as a hazardous substance. Based on data for analogous compounds, it is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning[1]
Hazard Pictograms (Anticipated):
First-Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, seek medical attention by calling a poison center or doctor. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation develops, seek medical advice or attention. |
| Eye Contact | Rinse eyes cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, get medical advice or attention.[1] |
| Ingestion | If swallowed, rinse the mouth. Immediately call a poison center or doctor.[2] Do NOT induce vomiting.[2] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Safe Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Do not eat, drink, or smoke when using this product.
-
Keep the container tightly closed when not in use.
-
Ground and bond container and receiving equipment to prevent static discharge.
Storage Conditions:
-
Store in a well-ventilated place.
-
Keep the container tightly closed.
-
Store in a dry and cool place.
-
Store locked up.
Personal Protective Equipment (PPE)
| Protection Type | Recommendations |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat. Change contaminated clothing immediately. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| Appearance | Likely a solid powder. |
| CAS Number | 820224-83-7[3] |
Stability and Reactivity
-
Reactivity: No specific data is available.
-
Chemical Stability: Assumed to be stable under normal storage conditions.
-
Possibility of Hazardous Reactions: No specific data is available.
-
Conditions to Avoid: Avoid generation of dust.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion, may produce carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.
Experimental Protocols
General Workflow for Handling Hazardous Chemicals
The following diagram outlines a standard workflow for safely handling a potentially hazardous chemical like this compound in a laboratory setting.
Caption: Workflow for the safe handling of hazardous chemicals.
Illustrative Synthesis of this compound
The following is an illustrative experimental protocol for the synthesis of the title compound, adapted from a procedure for a related isomer. This protocol is for informational purposes only and should be adapted and optimized by qualified personnel.
Reaction Scheme:
(4-Bromo-5-methylpyridin-2-yl)carbaldehyde → this compound
Materials:
-
(4-Bromo-5-methylpyridin-2-yl)carbaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve (4-Bromo-5-methylpyridin-2-yl)carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add sodium borohydride to the cooled solution in portions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: A typical workflow for the reduction of the corresponding aldehyde.
Toxicological Information
No specific toxicological data for this compound is available. The information below is based on the anticipated hazards from similar compounds and the general toxicity of its constituent parts.
Acute Toxicity (Anticipated):
-
Oral: May be harmful if swallowed.
-
Dermal: May be harmful in contact with skin.
-
Inhalation: May be harmful if inhaled.
Local Effects (Anticipated):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory tract irritation.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.
This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in a well-equipped and properly ventilated environment.
References
Commercial Availability and Synthetic Overview of (4-Bromo-5-methylpyridin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-5-methylpyridin-2-yl)methanol, a substituted pyridine derivative, serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a reactive hydroxymethyl group, make it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and a generalized synthetic approach.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various commercial suppliers and chemical databases.
| Property | Value | Source |
| CAS Number | 820224-83-7 | Echemi, BLDpharm |
| Molecular Formula | C₇H₈BrNO | Echemi[1] |
| Molecular Weight | 202.05 g/mol | Echemi, J&W PharmLab |
| Density | 1.555 g/cm³ | Echemi[1] |
| Boiling Point | 309.9°C at 760 mmHg | Echemi[1] |
| Flash Point | 141.2°C | Echemi[1] |
| SMILES | OCc1nc(C)c(Br)cc1 | BLDpharm |
Commercial Availability
This compound is readily available from a range of chemical suppliers specializing in research and development compounds. The table below lists several vendors offering this product, though purity and available quantities may vary. Researchers are advised to request certificates of analysis for lot-specific data.
| Supplier | Product Number/CAS | Purity | Notes |
| Sigma-Aldrich | LEYH9ACF7E94 (CAS: 820224-83-7) | Not specified | Available through their marketplace. |
| BLDpharm | BD01314966 (CAS: 820224-83-7) | ≥95% | Storage conditions: Inert atmosphere, 2-8°C.[2] |
| Echemi | (CAS: 820224-83-7) | Not specified | Offered by SUZHOU ARTK MEDCHEM CO.,LTD.[1] |
| J&W PharmLab | 69R0634 (CAS: 820224-83-7) | Not specified |
Synthesis Overview
Disclaimer: This proposed synthesis is for informational purposes only and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
A common strategy for the synthesis of substituted pyridines involves the construction of the pyridine ring followed by functional group interconversions. An alternative, and often more practical approach, is the modification of a pre-existing, suitably substituted pyridine. A potential synthetic pathway to this compound could start from a commercially available lutidine derivative.
Generalized Experimental Protocol:
-
Bromination of a Substituted Lutidine: A suitable starting material, such as 5-methyl-2-(hydroxymethyl)pyridine, could undergo regioselective bromination. This can often be achieved using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile or a halogenated solvent) under controlled temperature conditions. The regioselectivity of the bromination will be directed by the existing substituents on the pyridine ring.
-
Reaction Work-up and Purification: Following the bromination reaction, a standard aqueous work-up would be performed to remove inorganic byproducts and unreacted reagents. The crude product would then be extracted into an organic solvent. Purification of the desired this compound would likely be achieved through column chromatography on silica gel, using a gradient of non-polar and polar solvents (e.g., hexanes and ethyl acetate).
-
Characterization: The structure and purity of the final product would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Generalized Synthetic Workflow
References
The Reactivity Profile of the Hydroxymethyl Group on the Pyridine Ring: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxymethylpyridine scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a primary alcohol (-CH2OH) directly attached to an electron-deficient pyridine ring, imparts a versatile reactivity profile. This dual functionality allows for its incorporation into complex molecular architectures, making it a valuable precursor for active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[2][3][4] The nitrogen atom in the pyridine ring influences electron distribution and provides a site for coordination, while the hydroxymethyl group is amenable to a variety of chemical transformations, including oxidation, substitution, esterification, and etherification.[2] This guide provides an in-depth analysis of the reactivity of the hydroxymethyl group, supported by quantitative data and detailed experimental protocols.
Core Reactivity Principles
The reactivity of the hydroxymethyl group is significantly influenced by the electron-withdrawing nature of the pyridine ring. This effect makes the pyridine ring itself less susceptible to electrophilic attack but activates the ring toward nucleophilic substitution. Conversely, the hydroxymethyl group's oxygen is a nucleophile, and the adjacent carbon is susceptible to both nucleophilic and electrophilic attack depending on the reaction conditions. The position of the hydroxymethyl group (2-, 3-, or 4-) also plays a crucial role in its reactivity due to differing resonance and inductive effects.
Key Chemical Transformations
The hydroxymethyl group on the pyridine ring can undergo several key transformations, making it a versatile handle for molecular modification.
Oxidation to Aldehydes and Carboxylic Acids
The primary alcohol of the hydroxymethyl group can be selectively oxidized to the corresponding pyridinecarboxaldehyde or pyridinecarboxylic acid. The choice of oxidant and reaction conditions determines the final product.
-
To Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage.
-
To Carboxylic Acids: Stronger oxidizing agents will typically oxidize the alcohol directly to the carboxylic acid.
Table 1: Selected Oxidation Reactions of Hydroxymethylpyridines
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| 3-hydroxy-6-methyl-2-pyridinemethanol | Chromium(VI) | 3-hydroxy-6-methyl-2-pyridinecarboxaldehyde & -carboxylic acid | Not specified | [5] |
| Dihydropyridines | DMSO / Nitric Acid / Bleaching Powder | Pyridine derivatives | 25-64 | [6][7] |
Experimental Protocol: Oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol with Chromium(VI) [5]
-
Materials: 3-hydroxy-6-methyl-2-pyridinemethanol (hmpol), Potassium dichromate (K2Cr2O7), Perchloric acid (HClO4).
-
Procedure: The kinetics of the oxidation of hmpol by Cr(VI) are studied under pseudo-first-order conditions in an acidic aqueous medium (HClO4). The reaction progress is followed spectrophotometrically.
-
Product Analysis: The oxidation products, the corresponding aldehyde (hmpal) and carboxylic acid (hmpac), are identified. These products are found to be coordinated to the resulting chromium(III).
-
Note: This reference focuses on the kinetics and mechanism rather than providing a preparative scale synthesis with isolated yields.
Substitution to Halomethylpyridines
The hydroxyl group can be substituted by a halogen (typically chlorine or bromine) to form halomethylpyridines. These are highly reactive intermediates, particularly useful for subsequent nucleophilic substitution reactions. Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are common reagents for this transformation.
Table 2: Halogenation of Hydroxymethylpyridines
| Starting Material | Reagent | Product | Solvent | Reaction Time | Reference |
| 2-(Hydroxymethyl)pyridine | PBr3 | 2-(Bromomethyl)pyridine | Ether | 1 hour | [8] |
| Primary/Secondary Alcohols | SOCl2 | Alkyl Chloride | Pyridine | Not specified | [9][10] |
Experimental Protocol: Synthesis of 2-(Bromomethyl)pyridine [8]
-
Materials: 2-(Hydroxymethyl)pyridine (5.0 mmol), Phosphorus tribromide (PBr3, 5.5 mmol), Diethyl ether (10 mL), Methanol, Ethyl acetate, Anhydrous Na2SO4.
-
Procedure:
-
Dissolve 2-(Hydroxymethyl)pyridine (0.48 mL, 5.0 mmol) in diethyl ether (10 mL) in a flask at room temperature.
-
Add phosphorus tribromide (0.52 mL, 5.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
After completion, slowly add methanol to quench the reaction.
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer with anhydrous Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the brominated product.
-
Esterification
Hydroxymethylpyridines readily react with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is fundamental in prodrug synthesis and for modifying the physicochemical properties of molecules. Acid catalysts like sulfuric acid or coupling agents are often employed.
Table 3: Representative Esterification Reactions
| Alcohol | Acylating Agent | Catalyst | Product | Yield (%) | Reference |
| Secondary Alcohol | Pyridine-2-carboxylic Anhydride | DMAP | Picolinate Ester | Not specified | [11] |
| 3-Hydroxypicolinic acid | Methanol | H2SO4 | Methyl 3-hydroxy-2-pyridinecarboxylate | 99 | [12] |
| Carboxylic Acid | Alcohol | H2SO4, p-TsOH | Ester | Varies | [13][14] |
Experimental Protocol: General DMAP-Catalyzed Esterification [11]
-
Materials: Secondary alcohol (1.0 mmol), 4-(Dimethylamino)pyridine (DMAP, 0.2 mmol), Pyridine-2-carboxylic Anhydride (1.2 mmol), Anhydrous toluene (5 mL), Saturated aqueous NaHCO₃, Ethyl acetate, Brine, Anhydrous Na₂SO₄.
-
Procedure:
-
In a dry round-bottom flask, add the secondary alcohol (1.0 mmol) and DMAP (0.2 mmol).
-
Add anhydrous toluene (5 mL) and stir until dissolved.
-
Add Pyridine-2-carboxylic Anhydride (1.2 mmol) to the mixture.
-
Heat the reaction to 50 °C and monitor by TLC or LC-MS (typically 6-12 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Etherification
The formation of ethers from hydroxymethylpyridines, typically via the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This reaction is crucial for introducing diverse alkyl chains, thereby modulating properties like lipophilicity.
Table 4: Williamson Ether Synthesis with a Pyridine Alcohol
| Pyridine Alcohol | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-(hydroxy)picolinaldehyde | Propargyl bromide | K2CO3 | DMF | 100 | 49 | [15] |
Experimental Protocol: Synthesis of 5-(propargyloxy)picolinaldehyde [15]
-
Materials: 5-(hydroxy)picolinaldehyde (4.06 mmol), Potassium carbonate (K2CO3, 4.26 mmol), Propargyl bromide (80% in toluene, 4.26 mmol), DMF (15 mL), Chloroform.
-
Procedure:
-
Add potassium carbonate (0.59 g, 4.26 mmol) to a solution of 5-(hydroxy)picolinaldehyde (0.50 g, 4.06 mmol) in DMF (15 mL).
-
Add propargyl bromide (0.475 mL, 4.26 mmol) via syringe.
-
Fit the flask with a condenser and stir the solution at 100°C for 4 hours.
-
Allow the reaction to cool to ambient temperature while stirring for an additional 1 hour.
-
Remove the solvent under reduced pressure.
-
Take up the crude solid in chloroform (150 mL) and filter. Repeat this process twice more (2 x 40 mL).
-
Remove the chloroform from the filtrate under reduced pressure to yield the product as an orange solid.
-
Conclusion
The hydroxymethyl group on a pyridine ring is a remarkably versatile functional group, offering multiple avenues for chemical modification. Its reactivity, governed by the electronic properties of the pyridine nucleus, allows for selective oxidation, substitution to reactive halides, and formation of esters and ethers. A thorough understanding of these transformations and the experimental conditions required to effect them is essential for scientists in drug discovery and materials science, enabling the rational design and synthesis of novel, high-value molecules. The protocols and data summarized herein provide a foundational guide for leveraging the unique reactivity of hydroxymethylpyridines in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 7. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 8. Page loading... [guidechem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. Esterification - Sciencemadness Wiki [sciencemadness.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Methodological & Application
Application Note: Synthesis of (4-Bromo-5-methylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed two-step protocol for the synthesis of (4-bromo-5-methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. The synthesis commences with the esterification of 5-bromo-4-methylpyridine-2-carboxylic acid to its methyl ester, followed by a selective reduction to the target alcohol. This method offers a reliable route to obtaining the desired product with good yield and purity. All quantitative data is presented in tabular format for clarity, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
Pyridine derivatives are fundamental building blocks in the development of novel therapeutic agents and agrochemicals. Specifically, functionalized pyridines such as this compound serve as versatile intermediates for creating complex molecular architectures through various cross-coupling and derivatization reactions. The bromine handle allows for the introduction of diverse functionalities via reactions like Suzuki and Sonogashira couplings, while the hydroxymethyl group can be further modified, for instance, through oxidation to an aldehyde or carboxylic acid. This document outlines a straightforward and reproducible synthesis protocol for this important compound.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Esterification: 5-Bromo-4-methylpyridine-2-carboxylic acid is converted to methyl 5-bromo-4-methylpyridine-2-carboxylate.
-
Reduction: The resulting methyl ester is selectively reduced to this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 5-bromo-4-methylpyridine-2-carboxylate
This procedure is adapted from standard esterification methods for pyridine carboxylic acids.
Materials:
-
5-Bromo-4-methylpyridine-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromo-4-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Stir the reaction mixture at room temperature for 30 minutes and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-bromo-4-methylpyridine-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This protocol is based on the reduction of a similar pyridine methyl ester using sodium borohydride.[1]
Materials:
-
Methyl 5-bromo-4-methylpyridine-2-carboxylate
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl 5-bromo-4-methylpyridine-2-carboxylate (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (3.0 eq) portion-wise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by adding 1N HCl to adjust the pH to ~1.
-
Neutralize the solution by adding a saturated sodium bicarbonate solution to adjust the pH to ~8.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be purified by column chromatography (e.g., using a mixture of ethyl acetate and hexanes as the eluent) to yield a white solid.[1]
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Step 1: Esterification | Step 2: Reduction |
| Starting Material | 5-Bromo-4-methylpyridine-2-carboxylic acid | Methyl 5-bromo-4-methylpyridine-2-carboxylate |
| Molar Equivalent | 1.0 | 1.0 |
| Reagents | Thionyl chloride (1.2 eq) | Sodium borohydride (3.0 eq) |
| Solvent | Methanol | Methanol |
| Reaction Time | 4-6 hours | 12 hours |
| Reaction Temperature | Reflux | 0 °C to Room Temperature |
| Product | Methyl 5-bromo-4-methylpyridine-2-carboxylate | This compound |
| Typical Yield | >85% | ~95%[1] |
| Purity (Typical) | >95% (after purification) | >98% (after purification) |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Suzuki Coupling of (4-Bromo-5-methylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (4-Bromo-5-methylpyridin-2-yl)methanol with a variety of aryl- and heteroarylboronic acids. This protocol is designed to be a robust starting point for the synthesis of diverse (4-Aryl-5-methylpyridin-2-yl)methanol derivatives, which are valuable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in academic and industrial research.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acid derivatives make it an ideal method for the synthesis of complex molecules.[2] Pyridine scaffolds are prevalent in a vast number of pharmaceuticals, and the introduction of aryl or heteroaryl moieties via Suzuki coupling is a key strategy in drug discovery.[3]
The target molecule, this compound, incorporates a reactive bromide for cross-coupling and a hydroxymethyl group that can be a key pharmacophoric feature or a handle for further synthetic transformations. The resulting (4-Aryl-5-methylpyridin-2-yl)methanol products are of significant interest as intermediates in the synthesis of biologically active compounds, including Janus kinase (JAK) inhibitors, which are crucial in the treatment of inflammatory diseases and cancers.[4][5]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[1]
The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may influence the reaction's efficiency. Therefore, the careful selection of ligands, base, and solvent is crucial for achieving high yields.[2]
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific arylboronic acids and reaction scales.
Protocol 1: General Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is adapted from procedures for structurally similar bromopyridine derivatives and is a good starting point for a variety of arylboronic acids.[6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the bromopyridine.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times. This protocol is based on conditions reported for similar pyridine substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (5:1 mixture, degassed)
-
Microwave reaction vessel
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture.
-
Microwave Reaction: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120-140 °C for 15-45 minutes.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Data Presentation
The following table summarizes representative yields for the Suzuki coupling of a structurally similar compound, 2-Bromo-4-methylpyridine, with various boronic acids. These yields are indicative of the expected outcomes for the coupling of this compound and should be used as a reference point for optimization.[7]
| Arylboronic Acid | Product | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | (5-Methyl-4-phenylpyridin-2-yl)methanol | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (µW) | 0.5 | ~81 |
| 4-Methoxyphenylboronic acid | (4-(4-Methoxyphenyl)-5-methylpyridin-2-yl)methanol | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | ~92 |
| 4-Chlorophenylboronic acid | (4-(4-Chlorophenyl)-5-methylpyridin-2-yl)methanol | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | ~80 |
| Thiophen-3-ylboronic acid | (5-Methyl-4-(thiophen-3-yl)pyridin-2-yl)methanol | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 12 | ~73 |
Note: Yields are based on reactions with structurally similar bromopyridines and are for estimation purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Mandatory Visualizations
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Oxidation of (4-Bromo-5-methylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the oxidation of (4-Bromo-5-methylpyridin-2-yl)methanol to its corresponding aldehyde, 4-Bromo-5-methylpyridine-2-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active compounds. The protocols provided are based on established, mild, and selective oxidation methods suitable for heterocyclic alcohols, minimizing the risk of side reactions and degradation of the sensitive pyridine ring.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates containing sensitive functional groups or heterocyclic systems such as pyridine, the choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid or degradation of the starting material. This note details two reliable methods for the oxidation of this compound: Dess-Martin Periodinane (DMP) oxidation and Manganese Dioxide (MnO2) oxidation. Both methods are known for their mildness and high chemoselectivity for the oxidation of primary and secondary alcohols.[1][2]
Comparison of Oxidation Methods
The choice of oxidation method can depend on factors such as scale, cost, and the presence of other functional groups. The following table summarizes the key features of the two recommended protocols.
| Parameter | Dess-Martin Periodinane (DMP) Oxidation | Manganese Dioxide (MnO2) Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane | Activated Manganese Dioxide |
| Typical Solvent | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM), Chloroform, Ethyl Acetate |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 1 - 16 hours | 12 - 24 hours (or until completion by TLC) |
| Stoichiometry | 1.1 - 1.8 equivalents | 5 - 10 equivalents (by weight) |
| Work-up | Quenching with Na2S2O3/NaHCO3 solution, extraction | Filtration of MnO2, concentration of the filtrate |
| Advantages | Mild conditions, high yields, short reaction times, broad functional group tolerance.[1] | Inexpensive, easy work-up (filtration).[3] |
| Disadvantages | Potentially explosive (handle with care), relatively expensive.[4] | Requires a large excess of reagent, can be slow. |
| Expected Yield | High (typically >85% for similar substrates) | Moderate to High (typically 60-90% for similar substrates) |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol describes the oxidation of this compound using Dess-Martin Periodinane. DMP is a hypervalent iodine reagent that offers mild and selective oxidation of primary alcohols to aldehydes.[1][2][4]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add Dess-Martin Periodinane (1.2 - 1.8 equiv) portion-wise.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude 4-Bromo-5-methylpyridine-2-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Manganese Dioxide (MnO2) Oxidation
This protocol utilizes activated manganese dioxide, a mild and selective oxidizing agent for benzylic and allylic type alcohols.[3]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO2)
-
Dichloromethane (DCM) or Chloroform (CHCl3)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for filtration
Procedure:
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM) or chloroform (CHCl3), add activated manganese dioxide (5-10 equiv by weight).[3]
-
Stir the suspension vigorously at room temperature for 12-24 hours. The reaction can be gently heated to reflux to increase the rate. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the filter cake thoroughly with DCM or CHCl3.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Bromo-5-methylpyridine-2-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for selecting an appropriate oxidation method.
Caption: General experimental workflow for the oxidation.
References
Application Notes and Protocols for Nucleophilic Substitution of Bromine in (4-Bromo-5-methylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nucleophilic substitution of the bromine atom in (4-Bromo-5-methylpyridin-2-yl)methanol. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The methodologies described herein focus on the formation of carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds at the C4 position of the pyridine ring.
Introduction
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. In this compound, the bromine atom at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The presence of a methyl group at the 5-position and a hydroxymethyl group at the 2-position can influence the reactivity of the substrate through electronic and steric effects, and may also necessitate consideration of protecting group strategies for the hydroxymethyl moiety.
This document outlines three primary strategies for the nucleophilic substitution of the bromine atom:
-
Uncatalyzed Nucleophilic Aromatic Substitution (SNAr): A direct displacement of the bromide by a nucleophile, often requiring elevated temperatures.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2]
-
Ullmann Condensation: A copper-catalyzed reaction for the formation of C-O and C-N bonds.
The choice of method will depend on the specific nucleophile, the desired product, and the functional group tolerance of the substrate.
Reactivity and Regioselectivity
The pyridine nitrogen atom activates the ortho (2 and 6) and para (4) positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[3][4] In the case of this compound, the bromine is at the activated 4-position, making it the primary site for substitution. The methyl group at the 5-position is a weak electron-donating group and is expected to have a minor deactivating effect on the SNAr reaction. The hydroxymethyl group at the 2-position can have a more complex role; while it is weakly electron-withdrawing, its hydroxyl group can potentially coordinate with metal catalysts, influencing their reactivity and selectivity.
Mandatory Visualizations
Caption: General scheme for nucleophilic substitution.
Data Presentation
The following tables summarize typical reaction conditions for the nucleophilic substitution of the bromine in 4-bromopyridine derivatives with various nucleophiles. While specific data for this compound is limited, the conditions presented for structurally similar substrates provide a strong starting point for optimization.
Table 1: Uncatalyzed Nucleophilic Aromatic Substitution (SNAr) Conditions
| Nucleophile (Nu-H) | Product Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenol | C-O | K₂CO₃ | DMSO | 120-140 | 12-24 | 70-90 | [5] |
| Aliphatic Alcohol | C-O | NaH | DMF | 80-100 | 8-16 | 60-85 | |
| Primary/Secondary Amine | C-N | K₂CO₃ | DMSO | 100-120 | 12-24 | 75-95 | [6] |
| Thiophenol | C-S | K₂CO₃ | DMF | 80-100 | 6-12 | 80-95 | [7] |
Table 2: Buchwald-Hartwig Amination Conditions for C-N Bond Formation
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100-110 | 12-24 | 80-95 | [8] |
| Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 80-100 | 8-16 | 85-98 | [9] |
| Primary Alkylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 12-24 | 70-90 | [10] |
Table 3: Ullmann Condensation Conditions for C-O and C-N Bond Formation
| Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenol | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 100-120 | 24-48 | 60-80 | [5] |
| Aliphatic Alcohol | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | Dioxane | 110 | 24-48 | 50-75 | |
| Primary Amine | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
Experimental Protocols
Experimental Workflow Diagram
Caption: A typical experimental workflow for nucleophilic substitution.
Protocol 1: Uncatalyzed Nucleophilic Aromatic Substitution (SNAr) with a Phenol
This protocol describes a general procedure for the synthesis of a diaryl ether.
Materials:
-
This compound
-
Substituted Phenol (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the substituted phenol (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous DMSO via syringe to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
This protocol provides a general method for the palladium-catalyzed amination of the aryl bromide.[8]
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.075 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.05 equiv), BINAP (0.075 equiv), and NaOtBu (1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (1.0 equiv).
-
Seal the Schlenk tube, remove from the glovebox, and add anhydrous toluene via syringe, followed by the secondary amine (1.2 equiv).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired N-aryl amine.
Protocol 3: Microwave-Assisted SNAr Reaction
Microwave irradiation can significantly accelerate the rate of SNAr reactions.[11][12][13]
Materials:
-
This compound
-
Nucleophile (e.g., primary amine) (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a microwave-safe reaction vessel, add this compound (1.0 equiv), the nucleophile (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Add DMF to achieve a concentration of 0.2-1.0 M.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the workup and purification procedure outlined in Protocol 1.
Signaling Pathways and Logical Relationships
Caption: The two-step addition-elimination mechanism of SNAr.
Considerations for the Hydroxymethyl Group
The hydroxymethyl group at the 2-position may require protection, especially when using strong bases or highly reactive organometallic reagents that could deprotonate the alcohol. Common protecting groups for alcohols, such as silyl ethers (e.g., TBDMS) or benzyl ethers, can be employed. The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal. In some cases, particularly with milder bases and conditions, protection may not be necessary. It is advisable to first attempt the reaction without protection and introduce a protection/deprotection sequence only if side reactions involving the hydroxyl group are observed.
Conclusion
The nucleophilic substitution of the bromine atom in this compound provides a versatile entry point for the synthesis of a wide range of substituted pyridylmethanols. The choice between uncatalyzed SNAr, Buchwald-Hartwig amination, and Ullmann condensation will be dictated by the nature of the nucleophile and the desired reaction efficiency. The provided protocols, based on analogous systems, offer a solid foundation for the development of specific synthetic routes for novel drug candidates and other functional molecules. Optimization of the reaction conditions for each specific substrate and nucleophile combination is recommended to achieve the best possible outcomes.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
Application Notes and Protocols: (4-Bromo-5-methylpyridin-2-yl)methanol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-5-methylpyridin-2-yl)methanol is a versatile heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. The substituted pyridine core is a well-established scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The strategic placement of a bromine atom, a methyl group, and a hydroxymethyl group provides multiple avenues for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of kinase inhibitors.
The bromine atom at the 4-position serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties.[1] These groups can be tailored to interact with specific pockets within the kinase active site, thereby enhancing binding affinity and selectivity. The methyl group at the 5-position can contribute to favorable hydrophobic interactions and influence the overall conformation of the inhibitor.[1] The methanol group at the 2-position offers a site for further functionalization, such as etherification or oxidation to an aldehyde or carboxylic acid, providing additional points for diversification and interaction with the target protein.
This document provides detailed application notes and protocols for the utilization of this compound in the design and synthesis of kinase inhibitors, focusing on its synthetic utility and the biological rationale for its application.
Data Presentation: Representative Kinase Inhibitor Activity
While specific kinase inhibitors derived directly from this compound are not extensively reported in publicly available literature, the inhibitory activities of structurally related compounds highlight the potential of this scaffold. The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine building blocks, demonstrating the utility of this chemical class in targeting various kinases.
| Compound ID | Scaffold | R Group (at bromo-position) | Target Kinase | IC50 (nM) |
| 1a | 2-Amino-5-bromo-4-methylpyridine | -H (pre-coupling) | ALK | 40 |
| 1b | 2-Amino-5-bromo-4-methylpyridine | Phenyl | ALK | <10 |
| 2a | 2-Aminopyrimidine | 4-Fluoro-phenyl-amino | p38 MAP Kinase | 150 |
| 2b | 2-Aminopyrimidine | 2,4-Dichloro-phenyl-amino | p38 MAP Kinase | 50 |
Signaling Pathways
Kinase inhibitors developed from bromopyridine scaffolds often target critical signaling pathways implicated in cancer and inflammatory diseases. Two such key pathways are the Anaplastic Lymphoma Kinase (ALK) and the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein that drives tumorigenesis.[1] ALK inhibitors block the kinase activity of the ALK fusion protein, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
References
Experimental setup for functionalizing the hydroxymethyl group of (4-Bromo-5-methylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical modification of the hydroxymethyl group of (4-Bromo-5-methylpyridin-2-yl)methanol, a versatile building block in medicinal chemistry and drug development. The protocols outlined below describe key transformations including oxidation to the corresponding aldehyde, conversion to ethers and esters, and transformation into a chloromethyl derivative, enabling further synthetic diversification.
Oxidation of this compound to 4-Bromo-5-methylpyridine-2-carbaldehyde
Oxidation of the primary alcohol to an aldehyde is a crucial transformation. The Parikh-Doering oxidation is a mild and effective method that avoids over-oxidation to the carboxylic acid.
Experimental Protocol: Parikh-Doering Oxidation
This protocol is adapted from standard Parikh-Doering oxidation procedures and may require optimization for this specific substrate.
Materials and Reagents:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable eluents)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (3.0-5.0 eq).
-
In a separate flask, prepare a slurry of sulfur trioxide pyridine complex (3.0 eq) in anhydrous DMSO (5.0-10.0 eq).
-
Add the SO₃·py/DMSO slurry portion-wise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation:
| Starting Material | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | 4-Bromo-5-methylpyridine-2-carbaldehyde | SO₃·py, DMSO, Et₃N | DCM | 1-2 | 0 | 75-90 (expected) |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃): δ 10.1 (s, 1H, CHO), 8.5 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 2.5 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃): δ 193.0, 155.0, 152.0, 140.0, 125.0, 122.0, 20.0.
-
MS (ESI): m/z calculated for C₇H₆BrNO [M+H]⁺, found [M+H]⁺.
Etherification of this compound
The Williamson ether synthesis provides a reliable method for the preparation of ethers from the corresponding alcohol.
Experimental Protocol: Williamson Ether Synthesis
This is a general procedure and the choice of base and solvent may vary depending on the reactivity of the alkyl halide.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Data Presentation:
| Starting Material | Product Example | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | 2-(Methoxymethyl)-4-bromo-5-methylpyridine | NaH, CH₃I | THF | 2-16 | 0 to RT | 70-90 (expected) |
Esterification of this compound
Esterification can be achieved using various methods, including reaction with an acyl chloride or using the Mitsunobu reaction for milder conditions.
Experimental Protocol: Esterification with Acyl Chloride
Materials and Reagents:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Data Presentation:
| Starting Material | Product Example | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | (4-Bromo-5-methylpyridin-2-yl)methyl acetate | Acetyl chloride, Pyridine | DCM | 1-4 | 0 to RT | 85-95 (expected) |
Conversion to 2-(Chloromethyl)-4-bromo-5-methylpyridine
Activation of the hydroxyl group by conversion to a halide, such as a chloride, facilitates nucleophilic substitution reactions.
Experimental Protocol: Chlorination with Thionyl Chloride
Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.5-2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by crystallization or column chromatography if necessary.
Data Presentation:
| Starting Material | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| This compound | 2-(Chloromethyl)-4-bromo-5-methylpyridine | SOCl₂ | DCM | 1-3 | 0 to RT | 80-95 (expected) |
Visualizations
Caption: Functionalization pathways for this compound.
Caption: Mechanism of the Parikh-Doering oxidation.
Caption: Synthetic utility of functionalized derivatives.
Application Notes and Protocols for the Purification of (4-Bromo-5-methylpyridin-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (4-Bromo-5-methylpyridin-2-yl)methanol and its derivatives. The selection of the appropriate technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. The following methods are discussed: Flash Column Chromatography, Recrystallization, and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data for the purification of this compound derivatives using various techniques. These values are representative and may vary depending on the specific derivative and the nature of the crude mixture.
| Purification Technique | Purity Achieved | Typical Yield | Throughput | Key Advantages |
| Flash Column Chromatography | 95-99% | 70-90% | High | Effective for a wide range of impurities and scalable. |
| Recrystallization | >99% | 50-80% | Medium | Can provide very high purity for crystalline solids. |
| Preparative HPLC | >99.5% | 60-85% | Low | Ideal for high-purity small-scale purification and separation of close-eluting impurities. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for the purification of this compound derivatives from a variety of reaction byproducts.[1] A gradient elution with a hexane/ethyl acetate solvent system is commonly employed for similar compounds.[2] Due to the basic nature of the pyridine ring, deactivation of the silica gel with a small amount of triethylamine is recommended to prevent product tailing and decomposition.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexanes, HPLC grade
-
Ethyl acetate, HPLC grade
-
Triethylamine (optional)
-
Dichloromethane (for sample loading)
-
Glass column for flash chromatography
-
TLC plates, solvent chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the target compound in the chosen eluent. A typical starting eluent might be 20-30% ethyl acetate in hexanes.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). If needed, add 0.1% triethylamine to the eluent to neutralize the silica.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting eluent.[2]
-
Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid derivatives of this compound, especially if the crude product is already relatively pure.[3] The key is to find a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
Materials:
-
Crude solid this compound derivative
-
Recrystallization solvents (e.g., ethanol, water, ethyl acetate, hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Perform small-scale solubility tests to find a suitable solvent. A good starting point for brominated pyridine derivatives is a mixed solvent system like ethanol/water or ethyl acetate/hexanes.[3]
-
The ideal solvent should dissolve the compound when hot but lead to crystal formation upon cooling.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solvent boils.
-
Continue adding small portions of the hot solvent until the solid just dissolves. Avoid a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove residual solvent.
-
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is used for achieving very high purity, especially for separating closely related isomers or impurities. Mixed-mode chromatography can be advantageous for pyridine derivatives as it can provide good peak shape and retention without the need for ion-pairing reagents, making it compatible with mass spectrometry.[4]
Materials:
-
Crude this compound derivative
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade additives (e.g., formic acid, ammonium formate)
-
Preparative HPLC system with a suitable column (e.g., C18 or a mixed-mode column)
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Method Development:
-
Develop a separation method on an analytical HPLC system first.
-
Screen different mobile phases and columns to achieve good separation of the target compound from impurities. For pyridine derivatives, a mobile phase of acetonitrile/water with a formic acid modifier is a common starting point.[4]
-
-
Sample Preparation:
-
Dissolve the crude sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the mobile phase.
-
Inject the sample onto the column.
-
Run the separation using the optimized gradient or isocratic method.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak of the pure product using a fraction collector.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the HPLC solvents using a rotary evaporator. If the mobile phase contains non-volatile salts, a subsequent desalting step (e.g., solid-phase extraction) may be necessary.
-
Visualizations
Caption: Workflow for Flash Column Chromatography.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using (4-Bromo-5-methylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to employing (4-Bromo-5-methylpyridin-2-yl)methanol as a versatile building block in various palladium-catalyzed cross-coupling reactions. The strategic placement of the bromine atom on the pyridine ring allows for the facile introduction of a diverse range of substituents, making this compound a valuable precursor in the synthesis of novel chemical entities for drug discovery and development.
The following sections detail the application of this compound in five major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi couplings. While specific experimental data for this exact substrate is limited in the available literature, the provided protocols are based on established methods for structurally similar bromopyridine derivatives and are intended to serve as a robust starting point for reaction optimization.
General Catalytic Cycle
The catalytic cycle for these palladium-catalyzed cross-coupling reactions generally proceeds through three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck reaction), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reactants under an inert atmosphere, followed by heating, monitoring, and purification of the desired product.
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between this compound and various aryl or vinyl boronic acids or their esters.[1][2]
Data Presentation
| Entry | Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | ~90-95 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | ~90-98 |
Yields are estimated based on reactions with structurally similar bromopyridine substrates and may require optimization.[3][4]
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), palladium catalyst (as specified in the table), and base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.[5][6]
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 18 | ~85-95 |
Yields are based on protocols for similar bromopyridine substrates and may need optimization.[7][8]
Experimental Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst and ligand to a dry Schlenk tube.
-
Reagent Addition: Add the base, this compound (1.0 equiv), and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time and temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds by reacting this compound with terminal alkynes.[9]
Data Presentation
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 60 | 12 | >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | 25 | 6 | >95 |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 70 | 8 | >85 |
Yields are estimated from reactions with similar 2-bromopyridine substrates.[8][10]
Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Solvent and Reagents: Add the anhydrous solvent and the amine base. Finally, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the indicated temperature.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite. Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling this compound with an alkene, typically an acrylate or styrene derivative.[11][12]
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | ~70-80 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 16 | ~75-85 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 18 | ~65-75 |
Yields are based on general Heck reaction protocols and may require optimization for this specific substrate.[13]
Experimental Protocol
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv), the palladium catalyst, the ligand (if required), and the base.
-
Reagent Addition: Add the solvent and the alkene (1.5 equiv).
-
Reaction: Seal the tube and heat the mixture with stirring.
-
Monitoring: Monitor the progress of the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of this compound with an organozinc reagent to form a carbon-carbon bond.[14][15]
Data Presentation
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 25 | 12 | ~80-90 |
| 2 | Ethylzinc bromide | Pd(dppf)Cl₂ (3) | - | THF | 50 | 16 | ~70-80 |
| 3 | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 25 | 24 | >90 |
Yields are estimated based on protocols for Negishi couplings of aryl bromides.[16]
Experimental Protocol
-
Preparation of Organozinc Reagent: Prepare the organozinc reagent in situ or use a commercially available solution.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.
-
Reagent Addition: Add the solvent, followed by this compound (1.0 equiv). Then, add the organozinc reagent (1.5 equiv) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at the specified temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sketchviz.com [sketchviz.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. syntheticpages.org [syntheticpages.org]
- 13. researchgate.net [researchgate.net]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 16. dspace.mit.edu [dspace.mit.edu]
The Pivotal Role of (4-Bromo-5-methylpyridin-2-yl)methanol in Medicinal Chemistry: A Gateway to Kinase Inhibitors
(4-Bromo-5-methylpyridin-2-yl)methanol , a substituted pyridine derivative, serves as a crucial synthetic intermediate for the development of complex heterocyclic molecules, particularly in the realm of medicinal chemistry. Its structural features, namely the reactive bromine atom and the versatile hydroxymethyl group, make it a valuable building block for the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. This application note details its significance, provides a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and visualizes its role in the synthesis of molecules targeting critical cellular signaling pathways.
Significance in Drug Discovery
Substituted pyridines are prevalent scaffolds in a vast array of biologically active compounds. The bromine atom at the 4-position of this compound provides a strategic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are instrumental in constructing carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex biaryl and heteroaryl structures that are often key to the pharmacophore of a drug candidate.
The hydroxymethyl group at the 2-position offers additional opportunities for chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, or it can undergo etherification or esterification, allowing for the introduction of diverse functional groups to modulate the physicochemical properties and biological activity of the final compound.
A prime area of application for intermediates like this compound is in the synthesis of inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1] Consequently, the development of small molecule inhibitors targeting this pathway is a major focus of oncological research. While a direct synthesis of a marketed drug from this specific isomer is not prominently published, its structural motifs are found in potent PI3K inhibitors like GSK2126458, a dual PI3K/mTOR inhibitor.[1][2] The synthesis of such molecules often involves the coupling of a brominated pyridine core with other heterocyclic systems.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this type of synthetic intermediate. This protocol is adapted from established procedures for structurally similar bromopyridine derivatives and may require optimization for specific substrates.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of a closely related isomer, 2-bromo-6-methylpyridin-4-yl)methanol, which can serve as an estimate for reactions with this compound. Actual yields may vary depending on the specific arylboronic acid and reaction conditions.
| Arylboronic Acid Partner | Expected Product Structure | Representative Yield (%) | Reference |
| Phenylboronic acid | 4-Phenyl-5-methylpyridin-2-yl)methanol | 85-95 | [3] |
| 4-Methoxyphenylboronic acid | (4-(4-Methoxyphenyl)-5-methylpyridin-2-yl)methanol | 80-90 | [3] |
| 3-Thienylboronic acid | (5-Methyl-4-(thiophen-3-yl)pyridin-2-yl)methanol | 70-80 | [3] |
Note: Yields are based on analogous reactions and should be considered as estimates.
Visualizations
Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a key target for cancer therapy. Inhibitors developed from intermediates like this compound aim to block this pathway, thereby inhibiting cancer cell growth and proliferation.
Experimental Workflow
The general workflow for utilizing this compound in the synthesis of a target molecule followed by biological evaluation is depicted below.
References
Application Notes and Protocols for the Large-Scale Synthesis of (4-Bromo-5-methylpyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (4-Bromo-5-methylpyridin-2-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. The described protocol focuses on the efficient and scalable reduction of the commercially available 4-Bromo-5-methyl-pyridine-2-carboxylic acid using borane-tetrahydrofuran complex. Detailed methodologies, safety precautions, and data presentation are included to facilitate the successful and safe execution of this synthesis on an industrial scale.
Introduction
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The presence of a brominated pyridine ring allows for further functionalization through cross-coupling reactions, while the primary alcohol moiety can be readily converted into other functional groups. The efficient and cost-effective large-scale production of this intermediate is therefore of significant interest to the drug development and chemical industries.
This protocol outlines a robust and scalable method for the synthesis of this compound via the reduction of 4-Bromo-5-methyl-pyridine-2-carboxylic acid. The use of borane-tetrahydrofuran (BH3-THF) complex as the reducing agent offers high selectivity for the carboxylic acid functional group and is amenable to large-scale operations.[1][2]
Reaction Scheme
The overall synthetic transformation is the reduction of a carboxylic acid to a primary alcohol.
Caption: Chemical transformation from the starting material to the final product.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Notes |
| 4-Bromo-5-methyl-pyridine-2-carboxylic acid | 1196154-93-4 | 216.03 | Various Commercial | Starting material |
| Borane-tetrahydrofuran complex (1 M in THF) | 14044-65-6 | 85.94 | Various Commercial | Reducing agent. Extremely flammable and water-reactive.[3][4] |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Various Commercial | Reaction solvent |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | Various Commercial | For quenching the reaction |
| Sodium Bicarbonate (NaHCO3), saturated solution | 144-55-8 | 84.01 | Various Commercial | For aqueous workup |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | In-house prep | For aqueous workup |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Various Commercial | Extraction solvent |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | Various Commercial | Drying agent |
Large-Scale Synthesis Protocol
This protocol is designed for a representative large-scale synthesis, starting with 200 g of 4-Bromo-5-methyl-pyridine-2-carboxylic acid.
Caption: Step-by-step workflow for the synthesis.
Reaction Setup
-
Equip a suitable multi-necked reaction vessel with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Ensure the entire apparatus is dry and purged with an inert atmosphere (e.g., nitrogen or argon).
Procedure
-
Charge the reaction vessel with 4-Bromo-5-methyl-pyridine-2-carboxylic acid (200 g, 0.926 mol) and anhydrous tetrahydrofuran (2.0 L).
-
Stir the mixture to obtain a suspension.
-
Cool the suspension to 0-5 °C using an ice-water bath.
-
Slowly add 1 M borane-tetrahydrofuran complex in THF (2.31 L, 2.31 mol, 2.5 equivalents) via the dropping funnel over a period of 2-3 hours. Caution: The addition is exothermic, and hydrogen gas is evolved. Maintain the internal temperature below 10 °C throughout the addition.[5][6]
-
After the addition is complete, slowly allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup and Purification
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of anhydrous methanol (400 mL). Caution: Vigorous hydrogen gas evolution will occur.[7] Ensure adequate ventilation and that the addition is slow enough to control the effervescence.
-
Stir the mixture for 1 hour at room temperature after the quench is complete.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and methanol.
-
To the resulting residue, add deionized water (1.5 L) and saturated sodium bicarbonate solution (1.0 L) to adjust the pH to ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 1.5 L).
-
Combine the organic layers and wash with water (1 x 1.0 L) and then with brine (1 x 1.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by either recrystallization (e.g., from an ethyl acetate/heptane solvent system) or by column chromatography on silica gel for higher purity.
Quantitative Data
| Parameter | Value |
| Starting Material | 200 g (0.926 mol) |
| BH3•THF (1M) | 2.31 L (2.31 mol) |
| Molar Equivalents of BH3 | 2.5 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 85-95% |
| Expected Product Amount | 159 - 177 g |
| Purity (post-purification) | >98% |
Safety Considerations
General:
-
All operations should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves, must be worn at all times.[4]
-
An emergency shower and eyewash station should be readily accessible.
Reagent-Specific Hazards:
-
Borane-tetrahydrofuran complex (BH3-THF):
-
Highly flammable liquid and vapor. [3][4] Keep away from heat, sparks, open flames, and hot surfaces.
-
Reacts violently with water, releasing flammable hydrogen gas which may ignite spontaneously. [3][8] All equipment must be scrupulously dried, and the reaction must be run under an inert atmosphere. Never use water to extinguish a fire involving BH3-THF; use a dry chemical or sand.[9]
-
May form explosive peroxides upon storage. [4] Use from a freshly opened container or test for peroxides if the container has been opened previously.
-
Causes skin and eye irritation and may cause respiratory tract irritation.[4][8]
-
-
Tetrahydrofuran (THF):
-
Highly flammable liquid and vapor.
-
May form explosive peroxides.
-
-
Methanol:
-
Flammable and toxic. Avoid inhalation and skin contact.
-
Procedural Hazards:
-
The addition of BH3-THF to the carboxylic acid is exothermic and evolves hydrogen gas. Maintain slow addition rates and efficient cooling.
-
The quenching step with methanol is highly exothermic and produces a large volume of hydrogen gas. This must be done slowly and with extreme caution in a well-ventilated area, away from ignition sources. A methanol scrubbing system is recommended for very large scales to handle any unreacted borane.[7]
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. Adherence to the detailed procedures and strict observation of the safety precautions are essential for the successful and safe execution of this synthesis on a large scale. The high yield and purity of the final product make this a valuable process for industrial applications in the pharmaceutical and agrochemical sectors.
References
- 1. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. media.msanet.com [media.msanet.com]
- 9. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Bromo-5-methylpyridin-2-yl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (4-Bromo-5-methylpyridin-2-yl)methanol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: N-oxidation of 4-bromo-2,5-lutidine followed by a Boekelheide rearrangement.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Step 1: N-Oxidation of 4-bromo-2,5-lutidine | ||
| Low to no conversion of starting material | - Inadequate oxidizing agent (e.g., old H₂O₂).- Insufficient reaction time or temperature.- Catalyst (if used) is not active. | - Use a fresh, verified batch of the oxidizing agent.- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- If using a catalyst, ensure it is properly activated and handled. |
| Formation of multiple byproducts | - Over-oxidation or side reactions due to harsh conditions.- Presence of impurities in the starting material. | - Use milder reaction conditions (e.g., lower temperature, shorter reaction time).- Purify the starting 4-bromo-2,5-lutidine before the reaction. |
| Step 2: Boekelheide Rearrangement | ||
| Low yield of this compound | - Incomplete rearrangement of the N-oxide.- Suboptimal acylating agent or reaction conditions.- Formation of radical intermediates leading to side products.[1] | - Ensure complete conversion of the N-oxide in the first step.- Experiment with different acylating agents such as acetic anhydride or trifluoroacetic anhydride (TFAA).[2] TFAA often allows for milder, room temperature reactions.[2]- Vary the reaction temperature and time. Refluxing in acetic anhydride is a traditional method, but lower temperatures with TFAA might be more efficient.[2] |
| Incomplete hydrolysis of the acetate/trifluoroacetate intermediate | - Insufficient water or base for hydrolysis.- Hydrolysis time is too short. | - Ensure an adequate amount of water and a suitable base (e.g., NaHCO₃, K₂CO₃) are used for the hydrolysis step.- Increase the hydrolysis time and monitor by TLC until the intermediate is fully consumed. |
| Isolation of 2-acetoxymethyl-4-bromo-5-methylpyridine instead of the desired alcohol | - Incomplete hydrolysis. | - Repeat the hydrolysis step with fresh base and sufficient water. Gentle heating can sometimes facilitate the hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and established method is a two-step synthesis starting from 4-bromo-2,5-lutidine. The first step is the N-oxidation of the pyridine ring, followed by a Boekelheide rearrangement of the resulting N-oxide to yield the desired product.
Q2: Which oxidizing agent is best for the N-oxidation of 4-bromo-2,5-lutidine?
A2: Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). The choice depends on the scale of the reaction and the desired workup procedure. For laboratory-scale synthesis, m-CPBA in a chlorinated solvent like dichloromethane is often preferred for its clean reaction profile.
Q3: What is the Boekelheide rearrangement and what is its mechanism?
A3: The Boekelheide reaction is a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines.[2] The mechanism begins with an acyl transfer from an acylating agent (like acetic anhydride) to the N-oxide oxygen. This is followed by deprotonation of the α-methyl group, a [3.3]-sigmatropic rearrangement to form an acetylated methylpyridine intermediate, and finally hydrolysis to yield the hydroxymethylpyridine.[2]
Q4: Should I use acetic anhydride or trifluoroacetic anhydride (TFAA) for the Boekelheide rearrangement?
A4: Both can be effective. Acetic anhydride typically requires higher temperatures (reflux).[2] Trifluoroacetic anhydride is a more reactive acylating agent and can often facilitate the reaction at room temperature, potentially reducing the formation of thermal byproducts.[2] The choice may depend on the stability of your substrate and the desired reaction conditions.
Q5: My Boekelheide rearrangement is giving a low yield. What are the key parameters to optimize?
A5: To improve the yield, consider the following:
-
Acylating Agent: Compare the results with acetic anhydride versus TFAA.
-
Temperature: Optimize the reaction temperature. While acetic anhydride often requires reflux, TFAA may work well at room temperature or slightly elevated temperatures.
-
Solvent: The choice of solvent can be critical. Aprotic solvents are typically used.
-
Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid decomposition.
Q6: How can I purify the final product, this compound?
A6: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
Experimental Protocols
Protocol 1: N-Oxidation of 4-bromo-2,5-lutidine
Materials:
-
4-bromo-2,5-lutidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromo-2,5-lutidine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-2,5-lutidine N-oxide. This is often used in the next step without further purification.
Protocol 2: Boekelheide Rearrangement to this compound
Materials:
-
4-bromo-2,5-lutidine N-oxide
-
Acetic anhydride or Trifluoroacetic anhydride (TFAA)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Place the crude 4-bromo-2,5-lutidine N-oxide (1.0 eq) in a round-bottom flask.
-
Add acetic anhydride (5-10 eq).
-
Heat the mixture to reflux (around 140 °C) and monitor the reaction by TLC.
-
Alternatively, for a milder reaction, dissolve the N-oxide in a suitable aprotic solvent and add TFAA (1.5 eq) at room temperature.
-
Once the rearrangement is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
The resulting crude product contains the acetate/trifluoroacetate intermediate. To hydrolyze, dissolve the crude material in a mixture of methanol and water, add a base like potassium carbonate, and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude this compound by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield of this compound.
References
Common side reactions and byproducts in (4-Bromo-5-methylpyridin-2-yl)methanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-5-methylpyridin-2-yl)methanol. The information is designed to address common side reactions, byproducts, and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of organic reactions. The primary reactive sites are the bromine atom on the pyridine ring and the primary alcohol (methanol group). Key reactions include:
-
Palladium-catalyzed cross-coupling reactions: The bromo group is readily displaced in reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings to form new carbon-carbon and carbon-nitrogen bonds.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (4-Bromo-5-methylpyridine-2-carbaldehyde) or carboxylic acid.
-
Nucleophilic Substitution: The bromine atom can be substituted by strong nucleophiles under certain conditions.
-
Ether Synthesis: The alcohol group can be converted to an ether, for example, through a Williamson ether synthesis.
Q2: What are the typical impurities found in commercial this compound?
A2: Impurities can arise from the synthetic route used to prepare the compound. Potential impurities may include isomeric byproducts (e.g., isomers with different substitution patterns on the pyridine ring), starting materials from the synthesis, or over-brominated species. It is recommended to verify the purity of the starting material by techniques such as NMR or GC-MS before use.
Q3: How can I purify this compound if it contains impurities?
A3: Column chromatography is a common and effective method for purifying this compound. A silica gel column with a gradient elution of ethyl acetate in hexanes is often employed.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Problem: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Use a fresh batch of palladium catalyst and ligand. - Consider using a more active pre-catalyst. - Increase catalyst and ligand loading incrementally. |
| Incomplete Reaction | - Increase reaction temperature and/or time. - Ensure efficient stirring. - Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄ for Suzuki). |
| Poor Solubility of Reagents | - Choose a solvent system that ensures all reactants are soluble at the reaction temperature. - For Suzuki reactions, a co-solvent like water is often necessary. |
| Oxygen Contamination | - Thoroughly degas the solvent and reaction mixture. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
Problem: Significant formation of side products.
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen. - High reaction temperature. | - Ensure rigorous degassing. - Lower the reaction temperature and extend the reaction time. |
| Debromination of Starting Material | - Presence of water and a strong base. - Certain ligands or catalyst systems. | - Use anhydrous solvents and dry reagents. - Screen different ligands and palladium sources. |
| Protodeboronation of Boronic Acid (Suzuki) | - Degradation of the boronic acid under basic conditions. | - Use a milder base. - Switch to a more stable boronic ester (e.g., a pinacol ester). |
Oxidation of the Methanol Group
Problem: Over-oxidation to the carboxylic acid when the aldehyde is the desired product.
| Potential Cause | Troubleshooting Steps |
| Oxidizing agent is too strong. | - Use a milder oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). |
| Reaction time is too long. | - Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Reaction temperature is too high. | - Perform the oxidation at a lower temperature. |
Problem: Incomplete conversion of the alcohol.
| Potential Cause | Troubleshooting Steps |
| Insufficient amount of oxidizing agent. | - Increase the equivalents of the oxidizing agent. |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for over-oxidation. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.) is prepared in a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). The reaction mixture is heated at 80-100 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Representative Protocol for Oxidation to the Aldehyde
To a solution of this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM), a mild oxidizing agent such as Dess-Martin periodinane (1.1 eq.) is added at room temperature. The reaction is stirred until completion, which can be monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting failed Suzuki coupling with (4-Bromo-5-methylpyridin-2-yl)methanol
This center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Suzuki coupling of (4-Bromo-5-methylpyridin-2-yl)methanol.
Troubleshooting Failed Suzuki Coupling Reactions
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Recommendation |
| Catalyst Inactivity or Decomposition | The palladium catalyst is susceptible to deactivation. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation.[1][2] Use fresh, high-quality catalyst and consider using a more robust pre-catalyst. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[2] Using bulky, electron-rich phosphine ligands can mitigate this issue. |
| Inefficient Transmetalation | The transfer of the organic group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryls.[2] The choice of base is critical for activating the boronic acid.[3] A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) may be necessary to find the optimal conditions.[2] |
| Poor Solubility of Reagents | The starting materials may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[2] Consider using a solvent system that ensures the solubility of all components, such as 1,4-dioxane/water or toluene/water mixtures.[1][4] |
| Sub-optimal Reaction Temperature | The reaction may require higher thermal energy to proceed efficiently. A cautious increase in the reaction temperature may improve the rate and overall yield.[2] |
| Interaction of the Hydroxymethyl Group | The hydroxyl group in the starting material can potentially coordinate with the palladium catalyst, affecting its activity. While not extensively documented for this specific molecule, it is a possibility to consider. Protection of the hydroxyl group may be a viable strategy if other troubleshooting steps fail. |
Issue 2: Significant Byproduct Formation
| Potential Cause | Troubleshooting Recommendation |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen.[2] Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas throughout the reaction.[4] |
| Debromination of the Starting Material | The bromo-group can be replaced by a hydrogen atom, particularly in the presence of a strong base and a proton source. Ensure anhydrous conditions if using a strong base. |
| Protodeboronation of the Boronic Acid | The boronic acid can be unstable and undergo cleavage of the C-B bond, especially at elevated temperatures and in the presence of water.[5] Using milder reaction conditions, anhydrous solvents, or more stable boronic esters (e.g., pinacol esters) can help minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki coupling reaction?
A1: The Suzuki-Miyaura coupling reaction involves a catalytic cycle with three main steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[6][7]
Q2: Which palladium catalyst is best for the Suzuki coupling of this compound?
A2: There is no single "best" catalyst as the optimal choice depends on the specific boronic acid being used. However, for challenging substrates like substituted pyridines, catalyst systems with bulky, electron-rich phosphine ligands are often successful. Common choices include Pd(PPh₃)₄, or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as SPhos.[1][2]
Q3: Why is a base necessary in the Suzuki coupling reaction?
A3: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[2][3]
Q4: Can I run the reaction open to the air?
A4: It is highly discouraged. Palladium catalysts are sensitive to oxygen, which can lead to their deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[2] For reproducible and high-yielding results, the reaction should always be performed under an inert atmosphere.[4]
Data Presentation: Suzuki Coupling of Structurally Similar Pyridyl Bromides
The following tables summarize reaction conditions and yields for Suzuki coupling reactions of pyridyl bromides structurally similar to this compound, providing a reference for expected outcomes.
Table 1: Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids [4]
| Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | ~90 |
| 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | ~80 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | ~73 |
Table 2: Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Boronic Acids [8]
| Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂ [4]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03-0.05 mmol, 3-5 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL), degassed
-
Nitrogen or Argon gas
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
To the oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Immerse the flask in a preheated oil bath at 80-120 °C and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄ [8]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.18 mmol, 1.18 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.32 mmol, 2.32 equiv)
-
1,4-Dioxane (2 mL) and Water (0.5 mL), degassed
-
Nitrogen or Argon gas
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
In a Schlenk flask, combine this compound and Pd(PPh₃)₄ in 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the arylboronic acid, K₃PO₄, and water.
-
Heat the reaction mixture to 85-95 °C and stir vigorously for at least 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of (4-Bromo-5-methylpyridin-2-yl)methanol Functionalization
Welcome, researchers and drug development professionals. This guide provides targeted troubleshooting advice, optimized protocols, and comparative data for the functionalization of (4-Bromo-5-methylpyridin-2-yl)methanol, a key building block in medicinal chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chemical modification of this compound.
Topic 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the common causes and solutions?
Answer: Low yields in Suzuki couplings with 2-bromopyridine substrates are a frequent challenge, often referred to as the "2-Pyridyl Problem." Several factors can be responsible:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive complexes and stalling the catalytic cycle.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that sterically shield the palladium center and promote the desired catalytic steps.[2]
-
-
Protodeboronation: The boronic acid coupling partner can degrade by reacting with residual water or base, replacing the boronic acid group with a hydrogen atom.
-
Solution: Switch to more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Ensure the use of anhydrous solvents and rigorously degassed reaction mixtures.
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be sluggish.
Question 2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my cross-coupling reaction. How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction where the palladium-aryl intermediate reacts with a hydride source instead of the intended coupling partner.
-
Potential Hydride Sources: Solvents (like THF or alcohols), water, or even the amine or boronic acid reagents can be sources of hydride.
-
Prevention Strategies:
-
Choice of Base: Avoid overly strong bases where possible. For Suzuki couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1]
-
Reagent Purity: Ensure all reagents and solvents are pure and anhydrous.
-
Inert Atmosphere: Meticulously degas the reaction mixture (e.g., via freeze-pump-thaw cycles or by sparging with argon) to remove oxygen, which can promote side reactions.[1]
-
Question 3: My Buchwald-Hartwig amination is not proceeding. What conditions should I try?
Answer: Success in Buchwald-Hartwig amination is highly dependent on the catalyst system.
-
Ligand Choice: The ligand is crucial. For many amine couplings with bromopyridines, bulky biarylphosphine ligands like XPhos or RuPhos are effective. For certain secondary amines, ligands like BINAP or dppf may be suitable.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. For substrates with base-sensitive functional groups (including the free hydroxyl group), milder bases like Cs₂CO₃ or K₃PO₄ should be screened.[1][4]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene, THF, or 1,4-dioxane are standard.[5][6]
Topic 2: Functionalization of the Methanol Group
Question 4: I am trying to oxidize the methanol to an aldehyde, but I am getting the carboxylic acid or a complex mixture. How can I achieve selective oxidation?
Answer: Over-oxidation is a common problem. The choice of a mild and controlled oxidizing agent is key.
-
Recommended Reagents:
-
Pyridinium chlorochromate (PCC): PCC is a classic and reliable reagent for stopping the oxidation of primary alcohols at the aldehyde stage. The reaction is typically run in an anhydrous solvent like dichloromethane (DCM).[7]
-
Dess-Martin Periodinane (DMP): This is another mild oxidant that provides high yields of aldehydes from primary alcohols under gentle conditions.
-
TEMPO-based systems: Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (like bleach or diacetoxyiodobenzene) is a very effective and mild method.
-
-
Reaction Control: Ensure you are using the correct stoichiometry (typically 1.1-1.5 equivalents of the oxidant) and running the reaction at the recommended temperature (often 0 °C to room temperature) to avoid side reactions.
Question 5: My Williamson ether synthesis is giving a low yield. What can I do to improve it?
Answer: The Williamson ether synthesis is an Sₙ2 reaction, and its success depends on classic Sₙ2 principles.
-
Base Selection: A strong base is needed to fully deprotonate the alcohol to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice. It should be used in an anhydrous aprotic solvent like THF or DMF.[8][9]
-
Electrophile Choice: The reaction works best with primary alkyl halides (e.g., methyl iodide, ethyl bromide). Secondary halides will lead to a competing E2 elimination side reaction, and tertiary halides will almost exclusively give elimination products.[10][11]
-
Anhydrous Conditions: Water will quench the base and the alkoxide, halting the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.
Data Presentation: Comparative Reaction Conditions
The following tables summarize representative conditions for key transformations. Note that yields are highly substrate-dependent, and optimization is often required.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling (Reaction: this compound + Arylboronic Acid)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range | Reference Notes |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 85-95 | 60-85% | A classic, widely used system.[3] |
| Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 75-92% | Effective for a range of boronic acids.[12] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 80-95% | A highly active system for challenging substrates. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination (Reaction: this compound + Amine)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range | Reference Notes |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100-110 | 70-95% | A robust system for primary and secondary amines.[4] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 65-90% | Often used for secondary amines. |
| XantPhos Pd G3 (5) | - | DBU (2) | MeCN/PhMe | 140 | 70-90% | Homogeneous conditions suitable for flow chemistry.[13] |
Visualized Workflows and Logic Diagrams
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[12]
-
Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (5-methyl-4-phenylpyridin-2-yl)methanol.
-
Protocol 2: Williamson Ether Synthesis to form (4-Bromo-5-methylpyridin-2-yl)(methoxy)methane
-
Materials:
-
This compound (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Iodomethane (CH₃I) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add iodomethane dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: Esterification with Acetyl Chloride
-
Materials:
-
This compound (1.0 equiv)
-
Acetyl Chloride (1.1 equiv)
-
Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound in anhydrous DCM.[14]
-
Add pyridine to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution. A precipitate of pyridinium hydrochloride will form.[14][15]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM. Wash sequentially with dilute aqueous HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by silica gel column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. orgosolver.com [orgosolver.com]
- 15. Esterification of acid chloride with ethanol is usually class 12 chemistry CBSE [vedantu.com]
Challenges in the purification of (4-Bromo-5-methylpyridin-2-yl)methanol products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of (4-bromo-5-methylpyridin-2-yl)methanol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound product in a question-and-answer format.
Issue 1: My crude product shows multiple spots on the TLC plate.
-
Question: After my synthesis, TLC analysis of the crude product shows several spots in addition to the desired product. What are the likely impurities?
-
Answer: The presence of multiple spots on your TLC plate indicates that byproducts have likely formed during the reaction. Common impurities in the synthesis of substituted pyridines include:
-
Unreacted Starting Materials: The reaction may not have gone to completion.
-
Isomeric Byproducts: Bromination might occur at other positions on the pyridine ring, leading to the formation of isomers.
-
Di-brominated Byproducts: Over-bromination of the starting material or the product can lead to di-brominated species.
-
Oxidation Products: The methanol group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid.
-
Issue 2: I'm having difficulty separating the product from impurities by column chromatography.
-
Question: The product and a major impurity are co-eluting during column chromatography. How can I improve the separation?
-
Answer: Co-elution is a common challenge. Here are several strategies to improve separation:
-
Optimize the Solvent System: The choice of eluent is critical. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems of differing polarities to find the optimal conditions for separation. A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.
-
Use a Shallow Gradient: If you are using a gradient elution, make it shallower to increase the resolution between closely eluting compounds.
-
Dry Loading: If the crude product has poor solubility in the eluent, it can lead to band broadening. Use a dry loading technique: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.
-
Deactivate the Silica Gel: Pyridine compounds can sometimes interact strongly with the acidic silica gel, leading to tailing or even decomposition. Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%).
-
Issue 3: My product "oils out" or fails to crystallize during recrystallization.
-
Question: I'm trying to recrystallize my product, but it's forming an oil or not crystallizing at all. What should I do?
-
Answer: "Oiling out" or failure to crystallize is often due to the choice of solvent, the presence of impurities, or supersaturation. Here’s how to troubleshoot:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For brominated pyridine derivatives, common solvents to try are ethanol, isopropanol, or a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexanes).
-
Induce Crystallization: If the solution is supersaturated, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod to create nucleation sites.
-
Seeding: Add a tiny, pure crystal of the desired product to the cooled solution.
-
-
Address "Oiling Out": This happens when the compound's solubility is exceeded at a temperature above its melting point. To resolve this, reheat the solution until the oil redissolves, then add a small amount of additional solvent before allowing it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended column chromatography setup for purifying this compound?
A1: A standard setup using silica gel as the stationary phase and a gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. The optimal gradient should be determined by TLC analysis of the crude mixture.
Q2: What are some suitable solvent systems for the recrystallization of this compound?
A2: Based on similar compounds, good single solvents to try are ethanol or isopropanol. For mixed solvent systems, a combination of a more polar solvent like ethyl acetate with a less polar one such as hexanes or heptane is often effective.
Q3: My purified product is a yellowish oil, but I expected a solid. What could be the reason?
A3: The physical state of a compound can be influenced by the presence of even small amounts of impurities. It is also possible that the product is a low-melting solid or a viscous oil at room temperature. Further purification or analysis by techniques like NMR or mass spectrometry can help determine the purity and confirm the structure.
Q4: How can I check the purity of my final product?
A4: The purity of the final product can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with different ratios of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying solid this compound by recrystallization.
Materials:
-
Crude solid this compound
-
A suitable solvent or solvent pair (e.g., ethanol, or ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure product should start to form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolate and Dry the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then transfer them to a desiccator to remove all traces of solvent.
Data Presentation
| Purification Method | Stationary/Solvent Phase | Typical Eluent/Solvent System | Advantages | Common Challenges |
| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | Good for separating a wide range of impurities. | Co-elution of similar polarity compounds; potential for product degradation on acidic silica. |
| Recrystallization | Solid-Liquid | Ethanol or Ethyl Acetate/Hexanes | Can yield very pure product; scalable. | "Oiling out"; low recovery; finding a suitable solvent can be time-consuming. |
Visualizations
Caption: A general troubleshooting workflow for the purification of this compound.
Caption: Common impurities encountered during the synthesis of this compound.
Caption: The logical relationship and typical sequence of purification techniques.
Stability of (4-Bromo-5-methylpyridin-2-yl)methanol under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (4-Bromo-5-methylpyridin-2-yl)methanol under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a substituted pyridinylmethanol, a class of compounds that serve as key intermediates in medicinal chemistry and materials science, suggesting a reasonable degree of stability for synthetic manipulations.[1] However, like many complex organic molecules, its stability is dependent on specific environmental conditions such as pH, temperature, and exposure to light.
Q2: How does the structure of this compound influence its stability?
A2: The stability of this compound is influenced by its substituents. The pyridine ring is a weak base and can be protonated under acidic conditions. The bromomethylpyridine moiety may be susceptible to nucleophilic attack, particularly under basic conditions. The position of the bromo and methyl groups will also affect the electron density of the pyridine ring and, consequently, its reactivity.[2]
Q3: What are the potential degradation pathways for this compound under acidic conditions?
A3: Under strong acidic conditions, pyridyl methanols can undergo various reactions.[3] Potential degradation pathways for this compound could include:
-
Protonation of the pyridine nitrogen: This would make the ring more electron-deficient and could facilitate subsequent reactions.
-
Dehydration: Acid-catalyzed elimination of the hydroxyl group to form a carbocation, which could then lead to the formation of polymers or other rearrangement products.
-
Etherification: If an alcohol solvent is used, the protonated intermediate could react to form an ether.
-
Rearrangement Reactions: In the presence of strong acids, complex rearrangements of the pyridine ring system have been observed in related structures.[3]
Q4: What are the potential degradation pathways for this compound under basic conditions?
A4: Under basic conditions, the following degradation pathways are plausible:
-
Deprotonation of the hydroxyl group: This would form an alkoxide, which could be more susceptible to oxidation.
-
Oxidation: The primary alcohol could be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of an oxidizing agent.
-
Nucleophilic substitution: While less likely for the bromo group on the aromatic ring, strong nucleophiles under harsh conditions could potentially displace it.
Q5: Are there any known incompatibilities for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low assay value or presence of impurities after storage. | Degradation of the compound due to improper storage conditions. | Store the compound in a cool, dry, and dark place. Protect from air and moisture. Consider storage under an inert atmosphere (e.g., argon or nitrogen). |
| Unexpected side products in a reaction involving acidic conditions. | Acid-catalyzed degradation of the starting material. | Perform the reaction at a lower temperature. Use a milder acid or a shorter reaction time. Consider protecting the hydroxyl group before subjecting the molecule to acidic conditions. |
| Discoloration of the compound when dissolved in a basic solution. | Oxidation of the alcohol to an aldehyde or other colored impurities. | Degas the solvent before use to remove dissolved oxygen. Work under an inert atmosphere. Add an antioxidant if compatible with the downstream application. |
| Inconsistent reaction yields. | Variable stability of the starting material. | Perform a purity check (e.g., by HPLC or NMR) of the starting material before use. If degradation is suspected, purify the compound before proceeding with the reaction. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[4][5] This protocol outlines a general procedure for assessing the stability of this compound.
Objective: To determine the degradation profile of this compound under acidic, basic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solutions at room temperature and analyze by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, the experiment can be repeated at an elevated temperature (e.g., 60 °C).
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Analyze the solutions by HPLC at the same time points as the acid hydrolysis study.
-
If no degradation is observed, repeat at an elevated temperature.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and analyze by HPLC at the specified time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples by HPLC and compare with a control sample stored in the dark.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Quantify the amount of parent compound remaining and the formation of any degradation products at each time point.
-
Data Presentation
Summarize the quantitative data from the forced degradation study in the following tables.
Table 1: Stability of this compound under Acidic Conditions
| Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0.1 M HCl, RT | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 1 M HCl, RT | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 2: Stability of this compound under Basic Conditions
| Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0.1 M NaOH, RT | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 1 M NaOH, RT | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Potential degradation pathways under acidic and basic conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [The effect of acids on dianisyl-pyridyl- and dipyridyl-anisyl-methanoles (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. biomedres.us [biomedres.us]
Preventing debromination during reactions with (4-Bromo-5-methylpyridin-2-yl)methanol
Welcome to the technical support center for (4-Bromo-5-methylpyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent debromination during chemical reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. This leads to the formation of (5-methylpyridin-2-yl)methanol as a byproduct, reducing the yield of the desired product and complicating purification. This is a common issue in palladium-catalyzed cross-coupling reactions.[1]
Q2: Which types of reactions are most prone to debromination with this substrate?
A2: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions are particularly susceptible to debromination as a side reaction.[1][2] The reaction conditions, including the choice of catalyst, ligands, base, and solvent, play a crucial role.
Q3: Can the hydroxymethyl group on this compound influence the debromination side reaction?
A3: Yes, the hydroxymethyl group (-CH₂OH) can influence the reaction. The alcohol is a weak acid and can react with strong bases, potentially affecting the stoichiometry and efficacy of the base. Additionally, the oxygen atom can coordinate to the palladium catalyst, which might influence its reactivity and the propensity for side reactions. Careful selection of a non-interfering base is recommended.
Q4: Are there any general strategies to minimize debromination?
A4: Key strategies include:
-
Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling over debromination.[1]
-
Base Selection: Using milder bases or carefully controlling the stoichiometry of strong bases can be effective.
-
Solvent Choice: Aprotic solvents are generally preferred.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Inert Atmosphere: Rigorously maintaining an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation and other side reactions.[1]
Troubleshooting Guide: Preventing Debromination
This guide provides specific recommendations to minimize debromination during common cross-coupling reactions with this compound.
Issue: Significant Debromination in Suzuki-Miyaura Coupling
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Catalyst/Ligand | Use a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. For some pyridyl substrates, Pd(dppf)Cl₂ has also been shown to be effective.[2] |
| Base is too strong or reactive | Switch from strong bases like NaOtBu to milder inorganic bases such as K₃PO₄ or K₂CO₃.[3][4] Ensure the base is finely powdered for better reactivity. |
| Presence of Protic Solvents | Use anhydrous aprotic solvents like 1,4-dioxane or toluene. If a co-solvent is needed, minimize the amount of water.[3] |
| High Reaction Temperature | Optimize the temperature. Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow.[1] |
Issue: Debromination observed in Buchwald-Hartwig Amination
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Ligand not promoting reductive elimination | For amination of heteroaryl bromides, bulky biarylphosphine ligands like XPhos, RuPhos, BINAP, or dppf are often effective.[5] |
| Base-induced side reactions | While NaOtBu is common, consider using a weaker base like K₃PO₄ or Cs₂CO₃ if debromination is significant. |
| Reactive Hydroxymethyl Group | The hydroxymethyl group can be deprotonated by strong bases. Consider protecting the alcohol as a silyl ether (e.g., TBDMS) before the coupling reaction, followed by deprotection. |
| Catalyst Deactivation | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[5] |
Experimental Protocols
The following are representative protocols for common cross-coupling reactions. Optimization for your specific substrate and coupling partner is recommended.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of a bromopyridine with an arylboronic acid.[2]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and proceed with aqueous workup and purification.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of a bromopyridine with a secondary amine.[5]
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (3 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add NaOtBu, Pd₂(dba)₃, and BINAP to a Schlenk tube.
-
Add a solution of this compound and the amine in anhydrous toluene.
-
Seal the tube and heat to 100 °C for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract the product.
-
Dry the organic layer, concentrate, and purify by chromatography.
Data Presentation
Table 1: Effect of Ligand and Base on Debromination in a Model Suzuki Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Debromination (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75 | 15 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 | < 5 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 88 | 7 |
Note: Data is representative and based on typical outcomes for similar bromopyridine substrates.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: A logical approach to troubleshooting debromination.
References
Analytical methods for detecting impurities in (4-Bromo-5-methylpyridin-2-yl)methanol samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in (4-Bromo-5-methylpyridin-2-yl)methanol samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound samples?
A1: Based on common synthetic routes, potential impurities in this compound can be categorized as starting materials, intermediates, by-products, and degradation products. Key potential impurities include:
-
Starting Materials: 2-Amino-4-methylpyridine, 4-Methyl-2-pyridinemethanol.
-
Intermediates: 2-Amino-5-bromo-4-methylpyridine.
-
By-products: 4-Bromo-5-methylpicolinic acid (from oxidation of the methanol group), over-brominated or under-brominated pyridine species.
-
Degradation Products: Impurities formed due to exposure to light, heat, or incompatible solvents.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: The most effective analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of unknown impurities.
Q3: What are the key considerations for sample preparation before analysis?
A3: Proper sample preparation is crucial for accurate and reproducible results. Key considerations include:
-
Solvent Selection: Use a high-purity solvent in which the analyte and potential impurities are soluble and stable. A common choice for HPLC is a mixture of acetonitrile and water. For GC-MS, a volatile solvent like dichloromethane or methanol is suitable. For NMR, deuterated solvents such as DMSO-d6 or Chloroform-d are used.
-
Concentration: Prepare a sample concentration that is within the linear range of the detector. For HPLC and GC-MS, a concentration of approximately 1 mg/mL is a good starting point. For NMR, a concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typical.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could damage the analytical column or instrument.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Inconsistent column temperature. 3. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the pump and fittings; perform pump maintenance if needed. |
| Ghost Peaks | 1. Contamination in the injector or column. 2. Impurities in the mobile phase. | 1. Flush the injector and column with a strong solvent. 2. Use high-purity solvents and freshly prepared mobile phase. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks or Low Signal | 1. Injector problem (e.g., clogged liner). 2. Leak in the system. 3. MS source is dirty. | 1. Clean or replace the injector liner. 2. Check for leaks using an electronic leak detector. 3. Clean the ion source according to the manufacturer's instructions. |
| Poor Peak Separation | 1. Inappropriate GC temperature program. 2. Column degradation. | 1. Optimize the temperature ramp rate and hold times. 2. Condition the column or replace it if it's old or has been contaminated. |
| Mass Spectrum Mismatches Library | 1. Co-eluting peaks. 2. Incorrect background subtraction. | 1. Improve chromatographic separation. 2. Carefully select the background region for subtraction. |
NMR Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | 1. Poor shimming. 2. Sample contains paramagnetic impurities. 3. High sample viscosity. | 1. Re-shim the magnet. 2. Purify the sample to remove metal contaminants. 3. Dilute the sample or use a higher temperature for acquisition. |
| Low Signal-to-Noise Ratio | 1. Low sample concentration. 2. Insufficient number of scans. | 1. Increase the sample concentration if possible. 2. Increase the number of scans. |
| Solvent Peak Obscures Signals | 1. Incomplete solvent suppression. | 1. Use a solvent suppression pulse sequence. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Quantification
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm filter.
Protocol 2: GC-MS Method for Impurity Identification
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Protocol 3: ¹H NMR for Structural Confirmation
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: DMSO-d6.
-
Sample Concentration: 5-10 mg in 0.6 mL of solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: -2 to 12 ppm.
-
Data Presentation
Table 1: Representative HPLC-UV Data
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| 2-Amino-4-methylpyridine | 3.5 | 0.25 |
| 4-Bromo-5-methylpicolinic acid | 10.2 | 0.73 |
| This compound | 14.0 | 1.00 |
| 2-Amino-5-bromo-4-methylpyridine | 16.8 | 1.20 |
Table 2: Representative GC-MS Data
| Compound | Retention Time (min) | Key m/z Fragments |
| 4-Methyl-2-pyridinemethanol | 8.5 | 123, 108, 92, 79 |
| This compound | 12.3 | 201/203 (M+), 186/188, 122, 92 |
| 2-Amino-5-bromo-4-methylpyridine | 13.1 | 186/188 (M+), 107, 78 |
Table 3: Representative ¹H NMR Data (400 MHz, DMSO-d6)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | 8.35 | s | H-6 |
| 7.50 | s | H-3 | |
| 5.40 | t | -OH | |
| 4.55 | d | -CH₂- | |
| 2.30 | s | -CH₃ |
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Logic diagram for troubleshooting common HPLC issues.
Strategies for scaling up reactions involving (4-Bromo-5-methylpyridin-2-yl)methanol
Welcome to the technical support center for (4-Bromo-5-methylpyridin-2-yl)methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this versatile pyridine intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a building block in organic synthesis. Its key functional groups—a bromopyridine core and a primary alcohol—make it a versatile intermediate for creating more complex molecules. It is commonly employed in palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig amination) to introduce the substituted pyridine motif into target structures, which is a common feature in many pharmaceutical compounds.
Q2: What are the typical storage conditions for this compound?
A2: this compound should be stored in a cool, dry place in a tightly sealed container.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air, especially for long-term storage.
Q3: Is this compound soluble in common organic solvents?
A3: Based on its structure, which includes both a polar hydroxymethyl group and a less polar bromomethylpyridine ring, it is expected to have good solubility in polar aprotic solvents like DMF and DMSO, as well as alcohols such as methanol and ethanol. It will likely have moderate solubility in solvents like THF, ethyl acetate, and dichloromethane, and poor solubility in nonpolar solvents like hexanes and toluene. Always perform a small-scale solubility test before starting a large-scale reaction.
Q4: What are the main safety hazards associated with this compound?
A4: While specific data for this exact isomer is limited, related bromopyridine compounds are often classified as irritants. They may cause skin, eye, and respiratory irritation.[2] It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide for Scale-Up Reactions
This section addresses common issues encountered when scaling up reactions involving this compound, particularly in the context of a Suzuki-Miyaura cross-coupling reaction, a frequent application for this substrate.
Problem 1: Low Yield in Suzuki Coupling Reaction
Symptom: The yield of the desired coupled product is significantly lower than in small-scale trials.
Possible Causes & Solutions:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[3] This effect can be more pronounced on a larger scale due to mixing and concentration effects.
-
Solution: Use bulky phosphine ligands like SPhos, XPhos, or RuPhos, which can shield the palladium center and prevent pyridine coordination.[3] Consider increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%).
-
-
Inefficient Oxidative Addition: The C-Br bond on the electron-neutral pyridine ring may be less reactive compared to other aryl bromides, leading to a slow rate-determining oxidative addition step.[3][4]
-
Solution: Increase the reaction temperature, ensuring it does not exceed the decomposition temperature of your reactants or solvent boiling point. Screen different palladium sources; for example, palladium(II) acetate with a suitable ligand might perform differently than a pre-formed catalyst like Pd(PPh₃)₄.
-
-
Poor Solubility: As the reaction scale increases, one or more reagents may not be fully dissolved, leading to a heterogeneous mixture and reduced reaction rates.
-
Ineffective Mixing: In large flasks, inefficient stirring can lead to localized "hot spots" or areas of high concentration, promoting side reactions.
-
Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar for volumes greater than 1 liter. Ensure the vortex is sufficient to keep all solids suspended.
-
Problem 2: Formation of Significant Impurities
Symptom: HPLC or TLC analysis shows multiple side products, complicating purification.
Possible Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction occurs when two boronic acid molecules couple with each other. It is often promoted by the presence of oxygen or Pd(II) species.[4]
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using freeze-pump-thaw cycles.[5] Using a slight excess of the bromopyridine substrate can also minimize this side reaction.[5]
-
-
Protodeboronation: The boronic acid reacts with a proton source (like water) to form an arene, effectively being destroyed before it can couple.[6] This is often base and temperature-dependent.
-
Debromination (Hydrodehalogenation): The starting material this compound is converted to (5-methylpyridin-2-yl)methanol. This can happen via a palladium-hydride species.[4]
-
Solution: This is often caused by impurities in reagents or solvents that can generate palladium hydrides. Ensure high-purity reagents and solvents. Sometimes, the choice of phosphine ligand can influence the rate of this side reaction.
-
Problem 3: Difficult Workup and Purification
Symptom: The product is difficult to extract from the aqueous phase, or it co-elutes with impurities during chromatography.
Possible Causes & Solutions:
-
Product is in Aqueous Layer: The basic pyridine nitrogen can be protonated by acidic conditions during workup, forming a water-soluble pyridinium salt.
-
Solution: During the aqueous workup, ensure the aqueous layer is made basic (pH > 8) with a base like sodium carbonate or sodium hydroxide before extraction. This will ensure the pyridine nitrogen is in its free base form and is more soluble in organic solvents.
-
-
Co-elution during Chromatography: The polarity of the desired product may be very similar to that of a major impurity (e.g., the debrominated starting material or the homocoupled boronic acid).
-
Solution: Optimize the chromatography conditions. Screen different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). If impurities contain a basic nitrogen and the product does not (or vice-versa), an acid or base wash during the workup can selectively remove them.
-
Quantitative Data Summary
The following table provides an example of how reaction parameters can be optimized for a Suzuki coupling reaction. The data is illustrative and serves as a template for designing an optimization study.
Reaction: this compound + Phenylboronic Acid -> (5-Methyl-4-phenylpyridin-2-yl)methanol
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 45 | 88% |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 82 | 95% |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 8 | 91 | 98% |
| 4 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 75 | 93% |
Experimental Protocol Example: Scale-Up Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid on a multi-gram scale.
1. Reagent Preparation:
-
To a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (20.2 g, 100 mmol, 1.0 equiv.).
-
Add the arylboronic acid (120 mmol, 1.2 equiv.) and potassium phosphate (K₃PO₄) (63.7 g, 300 mmol, 3.0 equiv.).
2. Solvent Addition and Degassing:
-
Add 500 mL of anhydrous 1,4-dioxane to the flask.
-
Stir the suspension and bubble nitrogen gas through it for 30 minutes to degas the mixture.
3. Catalyst Addition:
-
In a separate vial, weigh out the palladium catalyst (e.g., Pd₂(dba)₃, 0.915 g, 1.0 mmol, 1 mol%) and the ligand (e.g., SPhos, 1.64 g, 4.0 mmol, 4 mol%).
-
Briefly flush the flask with nitrogen before quickly adding the catalyst and ligand powders to the reaction mixture.
4. Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of nitrogen.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
5. Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 150 mL) and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
6. Purification:
-
Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 20% to 60% ethyl acetate in hexanes) to afford the pure product.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Reaction pathway showing desired product and common side products.
References
Technical Support Center: Overcoming Poor Solubility of (4-Bromo-5-methylpyridin-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of (4-Bromo-5-methylpyridin-2-yl)methanol in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
Q2: Why is my this compound not dissolving in the reaction solvent?
Poor solubility of this compound can be attributed to a mismatch between its polarity and the polarity of the chosen solvent. The presence of both polar (hydroxyl, pyridine nitrogen) and non-polar (bromo, methyl, aromatic ring) groups gives the molecule an intermediate polarity. If the solvent is too non-polar (e.g., hexane) or too polar (e.g., water, depending on the reaction conditions), the compound may not dissolve well. Intermolecular forces in the solid state, such as hydrogen bonding from the methanol group and crystal lattice energy, also play a significant role in its reluctance to dissolve.
Q3: What are the primary strategies to improve the solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble organic compounds. The most common approaches include:
-
Co-solvency: Using a mixture of solvents to modify the overall polarity of the reaction medium.
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the medium can significantly increase solubility.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the compound.
-
Use of Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.
-
Temperature Modification: Increasing the reaction temperature can enhance the solubility of many compounds.
Troubleshooting Guides
Issue: The compound precipitates out of the solution during the reaction.
Possible Cause 1: Change in reaction mixture composition. The reaction may be producing byproducts that alter the polarity of the solvent system, causing your compound to precipitate.
-
Troubleshooting Steps:
-
Analyze the reaction mixture at the point of precipitation using techniques like TLC or LC-MS to identify any new species.
-
Consider a different solvent system that can accommodate both the starting material and the products/byproducts. A co-solvent approach is often beneficial here.
-
Possible Cause 2: Temperature fluctuations. If the reaction is sensitive to temperature, a decrease in temperature could cause the compound to crash out of a saturated solution.
-
Troubleshooting Steps:
-
Ensure consistent and uniform heating of the reaction vessel.
-
If possible, run the reaction at a slightly higher temperature to maintain solubility, provided it does not negatively impact the reaction kinetics or lead to degradation.
-
Possible Cause 3: Supersaturation. The initial dissolution might have created a supersaturated solution that is not stable over time or with agitation.
-
Troubleshooting Steps:
-
Try dissolving the compound in a slightly larger volume of the solvent.
-
Consider a solvent system where the compound has a higher intrinsic solubility.
-
Issue: The compound is not dissolving sufficiently at the start of the reaction.
Initial Assessment Workflow
Caption: Decision tree for selecting a solubilization strategy.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (5-Bromopyridin-2-yl)methanol | 4-Bromo-2-methylpyridine |
| CAS Number | 820224-83-7 | 88139-91-7 | 22282-99-1 |
| Molecular Formula | C₇H₈BrNO | C₆H₆BrNO | C₆H₆BrN |
| Molecular Weight | 202.05 g/mol | 188.02 g/mol [1] | 172.02 g/mol |
| Density | 1.555 g/cm³ | - | 1.450 g/mL at 25 °C |
| Boiling Point | 309.9°C at 760 mmHg | - | - |
| Flash Point | 141.2°C | - | 78.9 °C |
Note: Some data for this compound is predicted, while data for related compounds is from experimental sources and provided for comparison.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol details the use of a co-solvent to improve the solubility of this compound.
Objective: To find a suitable co-solvent mixture that dissolves the compound at the desired reaction concentration.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene, THF, Dichloromethane)
-
Co-solvents (e.g., DMF, DMSO, Methanol, Ethanol)
-
Small-scale reaction vessels (e.g., vials or test tubes)
-
Stirring apparatus
-
Heating apparatus (if required)
Procedure:
-
Initial Screening:
-
Place a small, known amount of this compound into several vials.
-
To each vial, add a different potential primary solvent and observe the solubility at room temperature with stirring.
-
-
Co-solvent Addition:
-
To the vials where the compound did not fully dissolve, add a co-solvent dropwise while stirring.
-
Common co-solvents to try with non-polar primary solvents are DMF or DMSO. For moderately polar primary solvents, alcohols like methanol or ethanol can be effective.
-
Record the approximate ratio of primary solvent to co-solvent required for complete dissolution.
-
-
Temperature Effect:
-
If the compound is still not fully soluble, gently heat the mixture while stirring.
-
Note the temperature at which complete dissolution occurs.
-
-
Scaling Up:
-
Once a suitable co-solvent system and temperature are identified, the reaction can be scaled up using the determined solvent ratio.
-
Workflow for Co-solvent Selection
Caption: Workflow for selecting an effective co-solvent.
Protocol 2: pH Adjustment for Solubility Enhancement in Aqueous Media
This protocol is for reactions conducted in aqueous or semi-aqueous solutions where the pH can be modified. This compound has a basic pyridine nitrogen which can be protonated at acidic pH.
Objective: To increase the solubility of the compound by converting it to its more soluble salt form.
Materials:
-
This compound
-
Aqueous reaction medium
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
pH meter or pH paper
Procedure:
-
Suspend the this compound in the aqueous reaction medium.
-
Slowly add the acidic solution dropwise while monitoring the pH and observing the solubility.
-
The pyridine nitrogen will become protonated, forming a pyridinium salt which is generally more water-soluble.
-
Continue adding acid until the compound dissolves completely. Note the final pH.
-
Ensure that the final pH is compatible with the intended reaction chemistry.
-
If the reaction requires a neutral or basic pH, this method may not be suitable unless the product is also soluble under those conditions and the reaction proceeds as desired after pH readjustment.
Protocol 3: Using Cyclodextrins for Aqueous Solubility Enhancement
This protocol describes the use of cyclodextrins to form inclusion complexes and improve aqueous solubility.
Objective: To encapsulate the hydrophobic portion of the molecule within the cyclodextrin cavity, thereby increasing its apparent water solubility.
Materials:
-
This compound
-
β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Stirring and heating apparatus
Procedure:
-
Prepare a solution of the chosen cyclodextrin in the aqueous buffer. The concentration of the cyclodextrin will depend on the desired solubility enhancement and should be determined experimentally.
-
Add the this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for several hours to facilitate the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.
-
Visually inspect the solution for the dissolution of the compound. The formation of a clear solution indicates successful complexation and solubilization.
-
This solution can then be used in the subsequent reaction steps.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be carried out by qualified personnel in a suitable laboratory setting, adhering to all necessary safety precautions. Users should independently verify the suitability of any procedure for their specific application.
References
Validation & Comparative
A Comparative Guide to Novel (4-Bromo-5-methylpyridin-2-yl)methanol Derivatives as TRPV3 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization and validation of a novel (4-Bromo-5-methylpyridin-2-yl)methanol derivative, compound 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. The performance of this compound is objectively compared with other notable TRPV3 antagonists, supported by experimental data from preclinical studies.
Introduction to TRPV3 and its Role in Disease
Transient Receptor Potential Vanilloid 3 (TRPV3) is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in neuronal tissues.[1][2] It is a key player in thermosensation, pain perception, skin barrier function, and hair growth.[3][4] Dysregulation of TRPV3 activity has been implicated in a variety of pathological conditions, including chronic pain, itch (pruritus), and inflammatory skin disorders like atopic dermatitis and Olmsted syndrome.[3][4] As such, the development of potent and selective TRPV3 antagonists represents a promising therapeutic strategy for these debilitating conditions.
Novel this compound Derivative: Compound 74a
Compound 74a, a derivative of (Pyridin-2-yl)methanol, has been identified as a highly selective and potent TRPV3 antagonist.[5] Its discovery offers a new chemical scaffold for the development of therapeutics targeting TRPV3-mediated pathologies. This guide will compare its pharmacological profile with other known TRPV3 inhibitors.
Comparative Performance Data
The following tables summarize the in vitro potency and selectivity of Compound 74a against a panel of alternative TRPV3 antagonists.
Table 1: In Vitro Potency of TRPV3 Antagonists
| Compound | Chemical Class | Target Species | Potency (IC₅₀ / Kᵢ) | Assay Method |
| Compound 74a | (Pyridin-2-yl)methanol derivative | Human | Kᵢ = 0.56 μM[5] | Not specified |
| FTP-THQ | Tetrahydroquinoline | Rat | IC₅₀ = 117 nM[6] | Recombinant cell-based |
| Mouse | IC₅₀ = 186 nM[6] | Native keratinocyte assay | ||
| GRC15300 | Unknown | Not specified | Not specified | Not specified |
| Citrusinine-II | Acridone alkaloid | Human | IC₅₀ = 12.43 μM[7] | Whole-cell patch clamp |
Table 2: Selectivity Profile of TRPV3 Antagonists
| Compound | TRPV1 | TRPV4 | TRPM8 | TRPA1 |
| Compound 74a | No significant activity[5][8] | No significant activity[5][8] | No significant activity[5][8] | No significant activity[5][8] |
| FTP-THQ | No activity[6] | No activity[6] | No activity[6] | No activity[6] |
| GRC15300 | Not specified | Not specified | Not specified | Not specified |
| Citrusinine-II | Selective for TRPV3 | Not specified | Not specified | Not specified |
Table 3: In Vivo Efficacy of TRPV3 Antagonists
| Compound | Animal Model | Indication | Key Findings |
| Compound 74a | Rat models of neuropathic pain | Neuropathic Pain | Demonstrated favorable preclinical profile[2] |
| FTP-THQ | Mouse model of histamine-induced itch | Itch | Dose-dependently blocked itch response[6] |
| Rat model of formalin-induced pain | Inflammatory Pain | Attenuated nocifensive behavior[9] | |
| GRC15300 | Phase II clinical trials (discontinued) | Neuropathic Pain | Not specified[6] |
| Citrusinine-II | Mouse models of acute and chronic itch | Itch and Pain | Nearly completely inhibited itch behaviors and showed significant analgesic effects[7] |
Signaling Pathways and Experimental Workflows
TRPV3 Signaling in Keratinocytes
Activation of TRPV3 in keratinocytes leads to an influx of Ca²⁺, triggering a signaling cascade that involves the epidermal growth factor receptor (EGFR).[10][11] This pathway plays a crucial role in cell proliferation, differentiation, and the release of pro-inflammatory mediators, contributing to skin inflammation and itch.[1][11]
Caption: TRPV3 signaling cascade in skin keratinocytes.
Experimental Workflow for Antagonist Validation
The validation of novel TRPV3 antagonists typically follows a multi-step process, from initial high-throughput screening to in vivo efficacy studies.
Caption: General experimental workflow for antagonist validation.
Detailed Experimental Protocols
FLIPR Calcium Flux Assay for TRPV3 Antagonist Screening
This assay is a high-throughput method to measure changes in intracellular calcium concentration upon channel activation and inhibition.
Materials:
-
HEK293 cells stably expressing human TRPV3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96- or 384-well black-walled, clear-bottom assay plates
-
FLIPR Calcium Assay Kit (e.g., Calcium 6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
TRPV3 agonist (e.g., 2-APB or carvacrol)
-
Test compounds (potential antagonists)
-
FLIPR instrument (e.g., FlexStation)
Procedure:
-
Cell Plating: Seed the TRPV3-expressing HEK293 cells into the assay plates at a suitable density and incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the kit manufacturer's instructions. Remove the culture medium from the cell plates and add the dye solution. Incubate for 1-2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference antagonist in the assay buffer.
-
Assay Protocol on FLIPR:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to first add the test compounds to the cells and incubate for a defined period (e.g., 15-30 minutes).
-
Next, add the TRPV3 agonist to stimulate the channel.
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. Calculate IC₅₀ values from the dose-response curves.
Whole-Cell Patch Clamp Electrophysiology for TRPV3 Characterization
This technique provides a detailed analysis of the ion channel's electrical properties and its modulation by antagonists.[12][13]
Materials:
-
Cells expressing TRPV3 (e.g., HEK293 or primary keratinocytes)
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and fire-polisher
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal pipette solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2.
-
TRPV3 agonist and test compounds
Procedure:
-
Pipette Preparation: Pull and fire-polish glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Recording:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane by applying gentle suction.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
-
Agonist and Antagonist Application:
-
Apply the TRPV3 agonist to the cell via the perfusion system to elicit an inward current.
-
Co-apply the test compound with the agonist to determine its inhibitory effect on the current.
-
-
Data Analysis: Measure the amplitude of the agonist-induced current in the absence and presence of the antagonist. Generate dose-response curves to calculate the IC₅₀ for the antagonist.
Conclusion
The this compound derivative, Compound 74a, demonstrates high potency and selectivity for the TRPV3 channel, with a promising preclinical profile in models of neuropathic pain.[2][8] Its performance, when compared to other TRPV3 antagonists, highlights its potential as a lead candidate for the development of novel therapeutics for pain, itch, and inflammatory skin diseases. The experimental protocols and workflows detailed in this guide provide a framework for the continued characterization and validation of this and other novel TRPV3 modulators. Further investigation into the pharmacokinetic and toxicological properties of Compound 74a is warranted to advance its development towards clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV3 and Itch: The Role of TRPV3 in Chronic Pruritus according to Clinical and Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV3 74a | TRPV Channels | Tocris Bioscience [tocris.com]
- 6. TRPV3 in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A plant-derived TRPV3 inhibitor suppresses pain and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of transient receptor potential vanilloid 3 is required for keratinocyte differentiation and epidermal barrier formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to the Reactivity of (4-Bromo-5-methylpyridin-2-yl)methanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of three isomers of bromomethylated pyridyl methanols: (4-Bromo-5-methylpyridin-2-yl)methanol, (5-Bromo-4-methylpyridin-2-yl)methanol, and (6-Bromo-5-methylpyridin-3-yl)methanol. The position of the bromine atom and the electron-donating methyl and hydroxymethyl groups on the pyridine ring significantly influences the molecule's reactivity in key organic transformations. This comparison is intended to assist researchers in selecting the optimal isomer for their synthetic strategies, particularly in the context of drug discovery and development where pyridine scaffolds are prevalent.
The primary focus of this guide will be on three classes of reactions paramount in medicinal chemistry: Suzuki-Miyaura cross-coupling, Sonogashira cross-coupling, and nucleophilic aromatic substitution (SNA r). The comparative reactivity is inferred from established principles of pyridine chemistry, supported by data from analogous systems.
Relative Reactivity Overview
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is largely dictated by the electronic properties of the pyridine ring and the position of the bromine atom relative to the nitrogen atom. The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond towards oxidative addition, a critical step in the catalytic cycle. Generally, the reactivity order for bromopyridines is 4-bromo > 2-bromo > 3-bromo.[1]
-
This compound : With the bromine atom at the 4-position (para to the nitrogen), this isomer is expected to be the most reactive in cross-coupling reactions. The strong electron-withdrawing effect of the nitrogen at this position polarizes the C-Br bond, facilitating oxidative addition.
-
(5-Bromo-4-methylpyridin-2-yl)methanol : The bromine at the 5-position (meta to the nitrogen) is less activated, making this isomer the least reactive of the three in typical palladium-catalyzed cross-coupling reactions. More forcing conditions may be required to achieve comparable yields to the other isomers.
-
(6-Bromo-5-methylpyridin-3-yl)methanol : With the bromine at the 6-position (ortho to the nitrogen), this isomer's reactivity is generally high, comparable to the 2-bromo isomer. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may in some cases inhibit the reaction or necessitate the use of specialized ligands.[1]
For nucleophilic aromatic substitution, the reactivity is also influenced by the position of the leaving group (bromide) and the presence of activating groups. The pyridine nitrogen activates the ortho and para positions to nucleophilic attack.
Data Presentation: Comparative Reactivity in Key Reactions
The following table summarizes the expected relative reactivity and representative yields for the isomers in Suzuki-Miyaura and Sonogashira cross-coupling reactions, based on data from structurally similar compounds.
| Isomer | Reaction Type | Coupling Partner | Catalyst System (Example) | Expected Relative Reactivity | Representative Yield (%) |
| This compound | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | High | 85-95 |
| (5-Bromo-4-methylpyridin-2-yl)methanol | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Low | 60-75 |
| (6-Bromo-5-methylpyridin-3-yl)methanol | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Moderate to High | 75-85 |
| This compound | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | High | 80-90 |
| (5-Bromo-4-methylpyridin-2-yl)methanol | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Low | 55-70 |
| (6-Bromo-5-methylpyridin-3-yl)methanol | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Moderate to High | 70-80 |
Note: Yields are estimates based on analogous systems and can vary significantly with specific reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed coupling of a bromopyridylmethanol isomer with an arylboronic acid.
Materials:
-
Bromopyridylmethanol isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the bromopyridylmethanol isomer, arylboronic acid, and potassium carbonate.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
General Protocol for Sonogashira Cross-Coupling
This protocol provides a general procedure for the coupling of a bromopyridylmethanol isomer with a terminal alkyne.
Materials:
-
Bromopyridylmethanol isomer (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridylmethanol isomer, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
General Protocol for Nucleophilic Aromatic Substitution (SNA r)
This protocol outlines a general method for the reaction of a bromopyridylmethanol isomer with an amine nucleophile.
Materials:
-
Bromopyridylmethanol isomer (1.0 equiv)
-
Amine nucleophile (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the bromopyridylmethanol isomer in DMSO.
-
Add the amine nucleophile and potassium carbonate.
-
Heat the reaction mixture to 100-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Alternative Building Blocks for (4-Bromo-5-methylpyridin-2-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The functionalized pyridine scaffold is a cornerstone in medicinal chemistry and materials science. Building blocks like (4-Bromo-5-methylpyridin-2-yl)methanol are invaluable for their ability to undergo a variety of cross-coupling reactions, allowing for the strategic introduction of molecular diversity. This guide provides an objective comparison of alternative building blocks, focusing on their reactivity in key synthetic transformations, supported by experimental data and detailed protocols.
The selection of an appropriate building block is often dictated by the desired reactivity, cost, and availability. While brominated pyridines offer a good balance of reactivity and stability, other halogenated or functionalized analogues can provide significant advantages for specific applications. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[1] This makes the oxidative addition step, often the rate-determining step, more facile for heavier halogens.[1]
Comparative Analysis of Alternative Building Blocks
This section details viable alternatives to this compound, focusing on variations in the leaving group at the 4-position of the pyridine ring.
| Building Block | CAS Number | Molecular Weight ( g/mol ) | Key Features & Reactivity Profile |
| This compound | 1394291-59-8 (isomer)[2] | 202.05 | Benchmark: Good balance of reactivity and stability. Widely used in Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[3][4][5] |
| (4-Chloro-5-methylpyridin-2-yl)methanol | 882679-13-2[6] | 157.60 | Cost-Effective/Less Reactive: More stable and often less expensive than the bromo-analogue. Requires more robust catalytic systems or higher temperatures to achieve good yields.[1] Useful for sequential couplings where the chloro-group needs to remain intact while a more reactive site (e.g., bromo or iodo) is functionalized. |
| (4-Iodo-5-methylpyridin-2-yl)methanol | N/A | 249.05 | Highly Reactive: The C-I bond is weaker, allowing for oxidative addition under milder conditions (lower temperatures, shorter reaction times).[1] Ideal for difficult couplings or when sensitive functional groups are present. Prone to degradation and may be more expensive. |
| (5-Methyl-2-(hydroxymethyl)pyridin-4-yl) trifluoromethanesulfonate | N/A | 271.22 | High Reactivity (Triflate): Triflates (OTf) are excellent leaving groups, with reactivity often comparable to or greater than bromides.[4] They are synthesized from the corresponding hydroxypyridine and offer a valuable alternative when halides are problematic. |
| (5-Methyl-4-(tributylstannyl)pyridin-2-yl)methanol | N/A (Analogue: 189195-41-3) | 414.22 (Analogue) | Stille Coupling Substrate: Organostannanes are key partners in Stille cross-coupling reactions. This building block allows for the introduction of the pyridinylmethanol moiety onto an electrophilic partner (e.g., aryl halide/triflate). |
Performance in Key Cross-Coupling Reactions
The utility of these building blocks is best demonstrated by their performance in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, widely used for synthesizing biaryl compounds.[7][8] The reaction couples the halo- or triflate-substituted pyridine with an organoboron reagent.[7]
General Reactivity Trend: Iodo > Bromo ≈ Triflate > Chloro[1][4]
Comparative Yields for a Model Suzuki-Miyaura Reaction:
| Pyridine Substrate (1.0 eq.) | Coupling Partner (1.2 eq.) | Catalyst (mol%) | Base (2.0 eq.) | Solvent | Temp (°C) | Yield (%) |
| (4-Iodo -5-methylpyridin-2-yl)methanol | Phenylboronic Acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 80 | >90 (Est.) |
| (4-Bromo -5-methylpyridin-2-yl)methanol | Phenylboronic Acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 100 | ~85[3] |
| (4-Chloro -5-methylpyridin-2-yl)methanol | Phenylboronic Acid | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | Dioxane | 110 | ~75[9] |
Note: Yields are representative and can vary significantly based on the specific substrates and optimization of reaction conditions.
Sonogashira Coupling
The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[4][10]
General Reactivity Trend: Iodo > Bromo > Triflate >> Chloro[4]
Comparative Yields for a Model Sonogashira Reaction:
| Pyridine Substrate (1.0 eq.) | Coupling Partner (1.2 eq.) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| (4-Iodo -5-methylpyridin-2-yl)methanol | Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | THF | 25 (RT) | >90 (Est.)[4] |
| (4-Bromo -5-methylpyridin-2-yl)methanol | Phenylacetylene | PdCl₂(PPh₃)₂ (2%) | CuI (4%) | Et₃N | THF | 65 | ~80-90[10] |
| (4-Chloro -5-methylpyridin-2-yl)methanol | Phenylacetylene | PdCl₂(PPh₃)₂ (5%) | CuI (10%) | TBAF | Toluene | 110 | ~50-70[11] |
Note: Copper-free Sonogashira protocols exist and may be preferable for certain substrates to avoid the formation of alkyne homocoupling byproducts.[11][12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines.[5][13] The choice of ligand is critical for this transformation.[14]
General Reactivity Trend: Iodo > Bromo > Chloro[13]
Comparative Yields for a Model Buchwald-Hartwig Amination:
| Pyridine Substrate (1.0 eq.) | Coupling Partner (1.2 eq.) | Catalyst (mol%) | Ligand (mol%) | Base (1.4 eq.) | Solvent | Temp (°C) | Yield (%) |
| (4-Iodo -5-methylpyridin-2-yl)methanol | Morpholine | Pd₂(dba)₃ (2%) | Xantphos (4%) | Cs₂CO₃ | Toluene | 80 | >95 (Est.) |
| (4-Bromo -5-methylpyridin-2-yl)methanol | Morpholine | Pd₂(dba)₃ (2%) | Xantphos (4%) | Cs₂CO₃ | Toluene | 110 | ~90[13] |
| (4-Chloro -5-methylpyridin-2-yl)methanol | Morpholine | Pd(OAc)₂ (2%) | RuPhos (4%) | NaOtBu | Dioxane | 110 | ~80[15] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative starting point for the coupling of a halopyridine with a boronic acid.[1]
-
Setup: To a dry Schlenk tube or reaction vial, add the halopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
This protocol describes a standard Pd/Cu co-catalyzed Sonogashira reaction.[10]
-
Setup: To a dry Schlenk tube, add the halopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF), the base (e.g., Et₃N or DIPA, 2-3 equiv.), and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature for iodo-substrates, 50-80 °C for bromo-substrates).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of a halopyridine.[13]
-
Setup: In a glovebox or under an inert atmosphere, add the halopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv.) to a dry Schlenk tube.
-
Inert Atmosphere: If not using a glovebox, seal the tube, then evacuate and backfill with argon (repeat three times).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent and filter through celite. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. shanxifaerken.lookchem.com [shanxifaerken.lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 882679-13-2|(4-Chloro-5-methylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
Comparison of different cross-coupling methods for bromopyridines
For researchers, scientists, and drug development professionals, the efficient and selective functionalization of bromopyridines is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, and the ability to introduce diverse substituents via cross-coupling reactions is paramount for lead optimization and the development of novel molecular entities. This guide provides an objective comparison of five major palladium-catalyzed cross-coupling methods for the functionalization of bromopyridines: Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. By presenting quantitative data, detailed experimental protocols, and visual aids, this guide aims to assist researchers in selecting the most suitable method for their specific synthetic challenges.
At a Glance: Performance of Cross-Coupling Methods
The choice of cross-coupling method for a given bromopyridine is influenced by several factors, including the desired bond to be formed (C-C, C-N, C-sp), the position of the bromine atom on the pyridine ring, the nature of the coupling partner, and the tolerance of other functional groups present in the molecule. The following tables provide a comparative overview of these methods based on reported experimental data for the coupling of 2-bromopyridine, 3-bromopyridine, and 2,6-dibromopyridine.
Table 1: Comparison of Cross-Coupling Methods for 2-Bromopyridine
| Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 16-24 | ~80 |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12-16 | High |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | NMP | 90 | 3 | 99[1] |
| Buchwald-Hartwig | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60[2] |
| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ | - | THF | 65 | 12 | ~70-95 |
Table 2: Comparison of Cross-Coupling Methods for 3-Bromopyridine
| Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 2 | High |
| Stille | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12-16 | High |
| Sonogashira | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | Acetonitrile | RT | - | Good[3] |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / BINAP | NaOᵗBu | Toluene | 100 | 24 | ~85-95 |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 12 | High |
Table 3: Comparison of Cross-Coupling Methods for 2,6-Dibromopyridine
| Coupling Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) (Mono/Di) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PEPPSI-IPr) | K₂CO₃ | DMF / H₂O | 100 | 0.5 | High (Di) |
| Stille | Phenyltributylstannane | Pd(OAc)₂ / IPr·HCl | KOᵗBu | MeCN / H₂O | RT | - | High (Mono)[4] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 70 | 12 | ~80 (Di) |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene | 100 | 24 | High (Di) |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 65 | 12 | High (Di) |
Catalytic Cycles and Reaction Mechanisms
The fundamental steps of the catalytic cycles for these cross-coupling reactions involve oxidative addition, transmetalation, and reductive elimination. Understanding these cycles is crucial for troubleshooting and optimizing reaction conditions.
Decision-Making Workflow for Method Selection
Choosing the optimal cross-coupling method depends on a variety of factors. The following workflow provides a guide for researchers to navigate these choices.
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of these cross-coupling reactions. The following are representative protocols for each of the five methods discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine
This protocol outlines the reaction of 3-amino-5-bromopyridine with an arylboronic acid.[5]
Materials:
-
3-Amino-5-bromopyridine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)[5]
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)[5]
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine 3-amino-5-bromopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₃PO₄ (2.0 eq.).[5]
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: General Procedure for Stille Coupling of 2,6-Dibromopyridine
This protocol describes the selective mono-arylation of 2,6-dibromopyridine.[4]
Materials:
-
2,6-Dibromopyridine
-
Aryl tributylstannane (e.g., Phenyltributylstannane) (1.1 equivalents)[4]
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 mol%)[4]
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.12 mol%)[4]
-
Potassium tert-butoxide (KOᵗBu) (2.0 equivalents)[4]
-
Acetonitrile (MeCN) and Water (1:1 mixture)[4]
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ and IPr·HCl.
-
Add acetonitrile and stir for 10 minutes at room temperature to pre-form the catalyst.[4]
-
In a separate flask, dissolve 2,6-dibromopyridine and the aryl tributylstannane in a 1:1 mixture of acetonitrile and water.[4]
-
Add the potassium tert-butoxide to the substrate mixture.[4]
-
Transfer the pre-formed catalyst solution to the substrate mixture via cannula.[4]
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or GC-MS.[4]
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 3: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine
This protocol details the coupling of 2-amino-3-bromopyridine with a terminal alkyne.[6]
Materials:
-
2-Amino-3-bromopyridine
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equivalents)[6]
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)[6]
-
Triphenylphosphine (PPh₃) (5 mol%)[6]
-
Copper(I) iodide (CuI) (5 mol%)[6]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask and inert atmosphere setup
Procedure:
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a round-bottomed flask.[6]
-
Add DMF and stir for 30 minutes.[6]
-
Add 2-amino-3-bromopyridine and the terminal alkyne.[6]
-
Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction by TLC.[6]
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 4: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine
This protocol describes the amination of a bromopyridine with a primary or secondary amine.[2]
Materials:
-
Bromopyridine (e.g., 2-bromo-6-methylpyridine) (1.0 equivalent)
-
Amine (e.g., (+/-)-trans-1,2-diaminocyclohexane) (0.5 equivalents for diamine)[2]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[2]
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((±)-BINAP)[2]
-
Sodium tert-butoxide (NaOᵗBu)[2]
-
Toluene (anhydrous and degassed)
-
Schlenk vessel and inert atmosphere setup
Procedure:
-
To a large Schlenk vessel, add the amine, bromopyridine, (±)-BINAP, Pd₂(dba)₃, and NaOᵗBu.[2]
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene.
-
Heat the resulting mixture for 4 hours at 80°C with stirring.[2]
-
On cooling to room temperature, add diethyl ether.
-
Wash the resulting mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure.[2]
-
Recrystallize the product from an appropriate solvent system.[2]
Protocol 5: General Procedure for Negishi Coupling of 2-Bromopyridine
This protocol details the coupling of 2-bromopyridine with an organozinc reagent.
Materials:
-
2-Bromopyridine
-
Organozinc reagent (e.g., Phenylzinc chloride) (1.2-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Tetrahydrofuran (THF) (anhydrous)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromopyridine and anhydrous THF.
-
Add the organozinc reagent solution via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-65 °C, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings each offer a powerful and versatile approach for the functionalization of bromopyridines. The choice of the optimal method is a multifactorial decision that depends on the specific synthetic target, the availability and stability of the coupling partners, functional group tolerance, and considerations of toxicity and cost. The Suzuki-Miyaura reaction is often a first choice due to the low toxicity and high stability of the boronic acid reagents. However, for substrates with sensitive functional groups or when the corresponding boronic acid is unstable, the Stille and Negishi couplings provide robust alternatives, despite the challenges associated with the handling of organotin and organozinc reagents. The Sonogashira coupling is the premier method for the introduction of alkyne moieties, while the Buchwald-Hartwig amination is the go-to reaction for the formation of C-N bonds. By understanding the strengths and limitations of each method, as outlined in this guide, researchers can make informed decisions to accelerate their synthetic endeavors in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validating the Structure of (4-Bromo-5-methylpyridin-2-yl)methanol: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For substituted pyridine derivatives such as (4-Bromo-5-methylpyridin-2-yl)methanol, a molecule with potential applications in medicinal chemistry, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can often be ambiguous. Two-dimensional (2D) NMR techniques, however, provide a powerful and definitive method for structural elucidation by revealing through-bond correlations between nuclei.
This guide provides a comparative overview of key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of this compound. While alternative methods like X-ray crystallography offer direct structural evidence, they require a suitable single crystal, which is not always obtainable. Mass spectrometry can confirm the molecular weight, but it does not provide direct information about the isomeric structure. 2D NMR, on the other hand, allows for the complete assignment of proton (¹H) and carbon (¹³C) signals in solution, confirming the specific substitution pattern of the pyridine ring.
Predicted 2D NMR Correlation Data
The following tables summarize the expected correlations for this compound in key 2D NMR experiments. These predictions are based on established principles of NMR spectroscopy for substituted pyridines.
Table 1: Predicted ¹H-¹H COSY Correlations
| Proton (¹H) | Correlating Proton (¹H) |
| H3 | H6 |
| -CH₂- | -OH |
Table 2: Predicted ¹H-¹³C HSQC Correlations
| Proton (¹H) | Directly Bonded Carbon (¹³C) |
| H3 | C3 |
| H6 | C6 |
| -CH₃ | C-CH₃ |
| -CH₂- | C-CH₂ |
Table 3: Predicted ¹H-¹³C HMBC Correlations
| Proton (¹H) | Correlating Carbons (²J, ³J) |
| H3 | C2, C4, C5 |
| H6 | C2, C4, C5 |
| -CH₃ | C4, C5, C6 |
| -CH₂- | C2, C3 |
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR data on a standard 400 MHz spectrometer.
Sample Preparation
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the spectrometer is properly tuned and the magnetic field is shimmed for optimal resolution using the 1D proton spectrum.[1]
COSY (Correlation Spectroscopy)
The gCOSY (gradient-enhanced COSY) experiment is utilized to identify proton-proton couplings, typically over two to three bonds.
-
Pulse Sequence: Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).[1]
-
Spectral Width: Set the spectral width to encompass the entire proton chemical shift range (typically 0-10 ppm).[1]
-
Acquisition Parameters: Acquire a minimum of 256 increments in the indirect dimension (F1) with 2-4 scans per increment. The number of data points in the direct dimension (F2) should be 1024 or 2048.[1]
-
Relaxation Delay: Set the relaxation delay to 1.5-2.0 seconds.[1]
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform. Phase correct and reference the spectrum.[1]
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached.[1]
-
Pulse Sequence: Employ a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement.
-
Spectral Width: The proton dimension (F2) should cover the full proton range, while the carbon dimension (F1) should encompass the expected ¹³C chemical shift range (e.g., 0-160 ppm).
-
Acquisition Parameters: Acquire at least 256 increments in the F1 dimension. The number of scans per increment will depend on the sample concentration.
-
¹J C-H Coupling Constant: Set the one-bond coupling constant (¹J C-H) to an average value of 145 Hz.
-
Processing: Process the data using appropriate window functions and perform a two-dimensional Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for identifying longer-range correlations (typically 2-3 bonds) between protons and carbons, which helps in piecing together the molecular skeleton.[1]
-
Pulse Sequence: Use a standard gradient-enhanced HMBC pulse sequence.
-
Spectral Width: Similar to HSQC, cover the full proton and carbon chemical shift ranges.
-
Acquisition Parameters: Acquire at least 256-512 increments in the F1 dimension.
-
Long-Range Coupling Constant: Set the long-range coupling constant (ⁿJ C-H) to an average value of 8 Hz to observe correlations over 2-3 bonds.
-
Processing: Process the data with appropriate window functions and perform a two-dimensional Fourier transform.
2D NMR Data Interpretation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound using the data from these 2D NMR experiments.
Caption: Logical workflow for structural validation using 2D NMR.
References
A Comparative Guide to the Purity Assessment of Commercial (4-Bromo-5-methylpyridin-2-yl)methanol by HPLC
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental results and the safety of the final active pharmaceutical ingredient (API).[1][2] (4-Bromo-5-methylpyridin-2-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by a detailed experimental protocol and representative data.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is often the gold standard for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity, other methods can provide complementary information.[3][4] The choice of technique depends on the specific requirements of the analysis, such as the need to identify volatile impurities or confirm the compound's structure.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for non-volatile and thermally labile compounds.[2][4] Excellent for quantification. | May not be suitable for volatile impurities. Requires reference standards for identification. | Primary method for purity determination and quantification of non-volatile impurities. |
| Gas Chromatography (GC) | Separation based on the partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for the analysis of volatile and thermally stable compounds, such as residual solvents.[4] | Not suitable for non-volatile or thermally labile compounds. | Detection of residual solvents from synthesis and purification steps. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High sensitivity and specificity. Provides molecular weight information, aiding in impurity identification.[4][5] | Can be complex to operate. Ionization efficiency can vary between compounds. | Often coupled with HPLC (LC-MS) or GC (GC-MS) to identify unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample. | Provides structural confirmation of the main compound and impurities. Can be quantitative (qNMR). | Lower sensitivity compared to HPLC or MS. Can be complex to interpret for mixtures. | Structural confirmation of the main compound and identification of major impurities. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about functional groups. | Fast and non-destructive. Good for confirming the presence of key functional groups. | Not suitable for quantifying impurities in complex mixtures.[5] | Rapid identity confirmation of the bulk material. |
Experimental Protocols
A robust purity assessment workflow involves a combination of techniques to ensure a comprehensive analysis of the commercial this compound.
dot
Caption: Experimental workflow for the purity assessment.
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound. Method validation as per ICH guidelines would be required for use in a regulated environment.[6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[8]
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: GC system with a Mass Spectrometer detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium
-
Oven Program: Start at 50°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: Electron Ionization (EI) mode.
Data Presentation and Comparison
A comprehensive analysis of a commercial batch of this compound would involve comparing the stated purity from the supplier's Certificate of Analysis (CoA) with experimentally determined values.
Table 1: Representative Purity Analysis of a Commercial Sample
| Parameter | Supplier A (Stated on CoA) | Experimental Finding (HPLC) |
| Lot Number | A-1234 | A-1234 |
| Purity | ≥98.0% (HPLC) | 98.7% (% Area) |
| Impurity 1 (RT 5.2 min) | Not specified | 0.5% |
| Impurity 2 (RT 8.9 min) | Not specified | 0.3% |
| Other Impurities | Not specified | 0.5% |
Note: The above data is representative. Researchers should always perform their own quality control analysis on critical reagents.[1]
dot
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Comparative Biological Activity of Pyridine Derivatives Related to (4-Bromo-5-methylpyridin-2-yl)methanol
Disclaimer: As of late 2025, publicly accessible research specifically detailing the biological activity screening of compounds directly synthesized from (4-Bromo-5-methylpyridin-2-yl)methanol is limited. This guide provides a comparative analysis of structurally related bromo-methylpyridine derivatives to offer insights into their potential therapeutic applications. The data presented is based on derivatives of similar scaffolds, such as 2-Bromo-4-methylpyridine and 2-Amino-5-bromo-4-methylpyridine, which serve as valuable surrogates for predicting biological activity.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the biological activities of various pyridine derivatives. The information is supported by experimental data from published research, providing insights into their potential as anticancer and antimicrobial agents.
Anticancer Activity of Bromo-Methylpyridine Derivatives
Derivatives of substituted bromo-methylpyridines have shown significant cytotoxic activity against a range of human cancer cell lines. The introduction of aryl and heteroaryl moieties, often via palladium-catalyzed cross-coupling reactions at the bromine-substituted position, is a common strategy to enhance potency and selectivity.[1][2]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimido[4,5-d]pyrimidines | Derivative A | MCF-7 (Breast) | ~12.5 | [1] |
| A549 (Lung) | ~18.2 | [1] | ||
| Derivative B | HT-29 (Colon) | ~9.8 | [1] | |
| 2-Substituted-4-methylpyridines | Aryl Derivative | HeLa (Cervical) | ~10-20 | [2] |
| MCF-7 (Breast) | ~15-25 | [2] | ||
| Heteroaryl (Thiazole) Derivative | PC-3 (Prostate) | ~5-15 | [2] | |
| HepG2 (Liver) | ~10-20 | [2] | ||
| Thiazolidinones | 2-(4-bromophenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-one | DLA (Dalton's Lymphoma Ascites) | 78% inhibition at 100 µg/mL | [3] |
Note: The specific structures of "Derivative A" and "Derivative B" are proprietary to the cited research but are based on the pyrimido[4,5-d]pyrimidine scaffold.[1] IC50 values for 2-Substituted-4-methylpyridines are presented as approximate ranges based on available data for comparative purposes.[2]
Antimicrobial Activity of Bromo-Methylpyridine Derivatives
Several bromo-methylpyridine derivatives have also been evaluated for their antimicrobial properties, demonstrating efficacy against various pathogenic bacteria and fungi.[2][4]
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µM) | Reference |
| Thiazolo[4,5-b]pyridin-2-ones | Derivative 3g | Pseudomonas aeruginosa | 0.21 | [4] |
| Escherichia coli | 0.21 | [4] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1][2]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared with the culture medium to achieve the desired final concentrations. The cells are treated with these compounds for 48-72 hours.[2]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Antimicrobial Susceptibility Testing (Microdilution Method)
The in vitro antimicrobial activity can be assessed by determining the minimum inhibitory concentration (MIC) using the microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological screening of novel compounds from a starting material like this compound.
Caption: General workflow for synthesis and biological evaluation.
Potential Signaling Pathway: CDK Inhibition
Derivatives of the pyrimido[4,5-d]pyrimidine class have shown potential as anticancer agents through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1]
Caption: Simplified pathway of CDK inhibition by pyridine derivatives.
References
Spectroscopic comparison of (4-Bromo-5-methylpyridin-2-yl)methanol and its reaction products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of (4-Bromo-5-methylpyridin-2-yl)methanol and its primary reaction products resulting from oxidation and esterification. The data presented herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offers objective benchmarks for monitoring these chemical transformations. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of pyridine-based compounds, which are pivotal scaffolds in medicinal chemistry.
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for this compound and its derivatives. This data is compiled from predictive models based on established spectroscopic principles and available data for analogous structures.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~8.3 | s | 1H | H-6 (Pyridine) |
| ~7.4 | s | 1H | H-3 (Pyridine) | |
| ~4.7 | s | 2H | -CH₂OH | |
| ~2.4 | s | 3H | -CH₃ | |
| ~3.5 | br s | 1H | -OH | |
| 4-Bromo-5-methylpicolinaldehyde | ~10.0 | s | 1H | -CHO |
| ~8.6 | s | 1H | H-6 (Pyridine) | |
| ~7.9 | s | 1H | H-3 (Pyridine) | |
| ~2.5 | s | 3H | -CH₃ | |
| 4-Bromo-5-methylpicolinic acid | ~13.0 | br s | 1H | -COOH |
| ~8.7 | s | 1H | H-6 (Pyridine) | |
| ~8.1 | s | 1H | H-3 (Pyridine) | |
| ~2.5 | s | 3H | -CH₃ | |
| Methyl 4-bromo-5-methylpicolinate | ~8.7 | s | 1H | H-6 (Pyridine) |
| ~8.0 | s | 1H | H-3 (Pyridine) | |
| ~3.9 | s | 3H | -OCH₃ | |
| ~2.5 | s | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~160 (C-2), ~150 (C-6), ~140 (C-4), ~130 (C-5), ~122 (C-3), ~65 (-CH₂OH), ~18 (-CH₃) |
| 4-Bromo-5-methylpicolinaldehyde | ~193 (-CHO), ~155 (C-2), ~152 (C-6), ~142 (C-4), ~132 (C-5), ~125 (C-3), ~19 (-CH₃) |
| 4-Bromo-5-methylpicolinic acid | ~168 (-COOH), ~152 (C-2), ~151 (C-6), ~143 (C-4), ~133 (C-5), ~126 (C-3), ~19 (-CH₃) |
| Methyl 4-bromo-5-methylpicolinate | ~166 (-COOCH₃), ~153 (C-2), ~150 (C-6), ~142 (C-4), ~132 (C-5), ~124 (C-3), ~53 (-OCH₃), ~18 (-CH₃) |
Table 3: IR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group |
| This compound | 3400-3200 (broad), 2950-2850, 1600-1450, 1050-1000 | O-H (alcohol), C-H, C=C/C=N (aromatic), C-O |
| 4-Bromo-5-methylpicolinaldehyde | 2850-2750, 1710-1690, 1600-1450 | C-H (aldehyde), C=O (aldehyde), C=C/C=N (aromatic) |
| 4-Bromo-5-methylpicolinic acid | 3300-2500 (very broad), 1720-1700, 1600-1450 | O-H (carboxylic acid), C=O (carboxylic acid), C=C/C=N (aromatic) |
| Methyl 4-bromo-5-methylpicolinate | 3000-2850, 1730-1715, 1600-1450, 1250-1100 | C-H, C=O (ester), C=C/C=N (aromatic), C-O (ester) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z for [M+H]⁺ |
| This compound | C₇H₈BrNO | 202.05 | 202/204 (isotope pattern) |
| 4-Bromo-5-methylpicolinaldehyde | C₇H₆BrNO | 200.03 | 200/202 (isotope pattern) |
| 4-Bromo-5-methylpicolinic acid | C₇H₆BrNO₂ | 216.03 | 216/218 (isotope pattern) |
| Methyl 4-bromo-5-methylpicolinate | C₈H₈BrNO₂ | 230.06 | 230/232 (isotope pattern) |
Experimental Protocols
The following are general protocols that can be adapted for the synthesis and spectroscopic analysis of the title compound and its derivatives.
Synthesis
1. Oxidation of this compound to 4-Bromo-5-methylpicolinaldehyde
This procedure utilizes pyridinium chlorochromate (PCC) as a mild oxidizing agent to convert the primary alcohol to an aldehyde.[1]
-
Materials: this compound, Pyridinium chlorochromate (PCC), Celite, Anhydrous dichloromethane (CH₂Cl₂), Diethyl ether, Sodium sulfate (Na₂SO₄).
-
Procedure:
-
Suspend PCC (1.5 equivalents) and Celite in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Dissolve this compound (1 equivalent) in anhydrous CH₂Cl₂ and add it to the PCC suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by column chromatography on silica gel.
-
2. Esterification of this compound to Methyl 4-bromo-5-methylpicolinate
This protocol describes a standard Fischer esterification using an acid catalyst.[2]
-
Materials: this compound, Methanol (reagent and solvent), Concentrated sulfuric acid (H₂SO₄), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.
-
Purify by column chromatography if necessary.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films between NaCl plates.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) can be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
Visualizing the Transformation Workflow
The following diagram illustrates the logical workflow from the starting material to its reaction products and the subsequent spectroscopic analysis.
Caption: Reaction pathways and analysis workflow.
This guide provides a foundational framework for the spectroscopic characterization of this compound and its key reaction products. Researchers are encouraged to adapt the provided protocols to their specific laboratory conditions and to acquire experimental data to validate the predicted spectroscopic values. The information contained herein should facilitate the unambiguous identification and quality control of these important synthetic intermediates.
References
The Synthetic Advantage: A Comparative Guide to (4-Bromo-5-methylpyridin-2-yl)methanol
In the landscape of modern medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast array of heterocyclic intermediates, substituted bromopyridines serve as versatile scaffolds for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of (4-Bromo-5-methylpyridin-2-yl)methanol with its isomeric and structurally related reagents, highlighting its advantages in key synthetic transformations. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Executive Summary
This compound offers a unique combination of steric and electronic properties that can be advantageous in specific synthetic contexts. The position of the bromine atom at the 4-position, meta to the nitrogen and ortho to the methyl group, influences its reactivity in cross-coupling reactions. This guide will delve into a comparative analysis of its performance in Suzuki-Miyaura and Sonogashira couplings against similar reagents, supported by experimental data from analogous systems. Furthermore, we will explore the relevance of pyridylmethanol scaffolds in the context of kinase inhibition, specifically targeting the JAK-STAT signaling pathway.
Reactivity and Performance in Cross-Coupling Reactions
The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is intricately influenced by the electronic nature of the pyridine ring and the steric environment of the carbon-bromine bond. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a crucial step in the catalytic cycle. However, the relative positions of the bromine, the directing hydroxymethyl group, and the methyl substituent create subtle but significant differences in reactivity among isomers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While direct comparative studies for this compound are limited, we can infer its reactivity by examining data from structurally similar compounds. The position of the bromine atom can influence both the electronic activation of the C-Br bond and the steric hindrance around the reaction center. In general, 4-bromo derivatives of pyridines are considered to be highly reactive in Suzuki couplings.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling for Structurally Similar Bromopyridyl Alcohols
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (Analog) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85 | [1] |
| (2-Bromo-4-methylpyridin-yl)methanol (Analog) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 81 | [2] |
| (5-Bromo-2-methylpyridin-3-yl)amine (Analog) | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 | [1][3] |
| (5-Bromo-2-methylpyridin-3-yl)amine (Analog) | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 88 | [1][3] |
Note: The data presented is for structurally analogous compounds and serves as a predictive guide. Yields are highly dependent on specific reaction conditions and substrate scope.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are valuable functional handles in drug discovery. The reactivity in this reaction is also dependent on the electronic and steric factors of the bromopyridine.
Table 2: Comparison of Yields in Sonogashira Coupling for Structurally Similar Bromopyridines
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-bromo-3-fluoro-2-cyanopyridine (Analog) | 1-ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 92 | [4] |
| 6-bromo-3-fluoro-2-cyanopyridine (Analog) | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 93 | [4] |
| 2-Amino-3-bromopyridine (Analog) | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [5] |
| 2-Amino-3-bromo-5-methylpyridine (Analog) | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 94 | [5] |
Note: The data presented is for structurally analogous compounds and serves as a predictive guide. Yields are highly dependent on specific reaction conditions and substrate scope.
Experimental Protocols
The following are detailed, representative protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions. These should serve as a starting point, and optimization may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas
-
Schlenk flask and standard glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (THF or DMF) followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic and Biological Pathways
To provide a clearer understanding of the processes discussed, the following diagrams illustrate a typical experimental workflow for cross-coupling reactions and the relevant biological signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (4-Bromo-5-methylpyridin-2-yl)methanol: A Procedural Guide
For laboratory professionals engaged in research, scientific discovery, and drug development, the responsible management of chemical waste is a cornerstone of a safe and compliant operational environment. The compound (4-Bromo-5-methylpyridin-2-yl)methanol, a halogenated pyridine derivative, necessitates careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of personnel and adherence to environmental regulations.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound and related compounds is essential. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, data from closely related brominated pyridine compounds indicate that it should be handled as a hazardous substance. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Table 1: Hazard Identification and Precautionary Statements
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation.[1][3] | Wash hands thoroughly after handling. Wear protective gloves.[1][3] |
| H319 | Causes serious eye irritation.[1][3] | Wear eye protection/face protection.[1][3] |
| H335 | May cause respiratory irritation.[1][3] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][3] |
Appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes chemically resistant gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a laboratory coat.[1][4][5][6][7] All handling and waste consolidation should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][8]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional guidelines and local, state, and federal regulations. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[4][5]
1. Waste Identification and Segregation:
-
Classification: All waste containing this compound must be classified as hazardous halogenated organic waste .[4][9][10][11]
-
Segregation: It is crucial to segregate this waste stream from non-halogenated organic waste and other incompatible materials, such as strong oxidizing agents, to prevent potentially dangerous reactions.[5][11]
2. Containerization:
-
Container Type: Collect all waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), in a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[5][7][12]
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution, such as the date and responsible personnel.[4][5][6][13]
3. Waste Accumulation and Storage:
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[1][3][5][14]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.[5]
4. Final Disposal:
-
Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][2][3] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5][6]
-
Record Keeping: Maintain meticulous records of the waste generated, including the amount and date of disposal, to ensure regulatory compliance.[5]
Table 2: Personal Protective Equipment (PPE) for Disposal
| PPE Item | Specification | Purpose |
| Gloves | Chemically resistant (e.g., nitrile or butyl rubber).[5][6][14] | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[4][5][6] | To protect eyes from splashes. |
| Lab Coat | Standard, fully-buttoned laboratory coat.[4][6] | To protect clothing and skin. |
| Respiratory Protection | Use in a chemical fume hood is the primary control.[4][8] | To avoid inhalation of vapors or dust. |
Spill Management
In the event of a spill, evacuate the immediate area and assess the situation. For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[4][6] The contaminated absorbent must then be collected and disposed of as hazardous waste.[4][14][15] For larger spills, contact your institution's EHS department immediately.[6]
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. se.tmu.ac.jp [se.tmu.ac.jp]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling (4-Bromo-5-methylpyridin-2-yl)methanol
Essential Guide to Handling (4-Bromo-5-methylpyridin-2-yl)methanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper management of this compound.
This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following operational and disposal plans is crucial for minimizing risks in the laboratory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene. Avoid latex gloves.[4][5] | Provides a barrier against skin contact, which can cause irritation.[1][2][3] |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[4][5][6] | Protects against accidental splashes that can cause serious eye irritation.[1][2][3] |
| Skin and Body Protection | A chemical-resistant lab coat. For larger quantities or increased exposure risk, flame-retardant and antistatic protective clothing is recommended.[5][7] | Prevents skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Work should be conducted in a certified fume hood or a well-ventilated area.[1][4][8] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate filter for organic vapors should be used.[5][7] | Minimizes the inhalation of fumes, which may cause respiratory irritation.[1][2][3] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential to ensure laboratory safety.
-
Preparation :
-
Handling :
-
Always handle the compound within a fume hood to minimize inhalation of vapors.[4][8]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use non-sparking tools and operate away from sources of ignition, as pyridine derivatives can be flammable.[6][7]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1][4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
-
Storage :
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Container Management :
-
Use a chemically resistant, leak-proof container for waste collection.
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and a description of the hazards (e.g., "Irritant").[11]
-
-
Disposal Procedure :
-
Solid Waste : Contaminated items such as gloves, filter paper, and absorbent materials should be collected in the designated solid hazardous waste container.[9]
-
Liquid Waste : Unused or waste solutions of the compound should be collected in the designated halogenated organic liquid waste container.
-
Empty Containers : Do not reuse empty containers. They should be disposed of as unused product in accordance with institutional and local regulations.[1][2]
-
DO NOT dispose of this chemical down the drain or in regular trash.[1][11]
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
